Product packaging for Fingolimod-d4(Cat. No.:)

Fingolimod-d4

Cat. No.: B602462
M. Wt: 311.5 g/mol
InChI Key: KKGQTZUTZRNORY-ONNKGWAKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fingolimod-d4 is a deuterated analog of Fingolimod (Gilenya), a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis (RRMS) . This compound, in which four hydrogen atoms are replaced by deuterium, is designed for use as an internal standard in quantitative analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary research value lies in enabling precise and accurate measurement of Fingolimod and its metabolites in complex biological matrices, thereby supporting critical pharmacokinetic and metabolism studies. The parent compound, Fingolimod, is a functional antagonist of sphingosine-1-phosphate receptors (S1PRs) and requires in vivo phosphorylation to become active . By binding to S1P receptors (primarily subtypes 1, 3, 4, and 5), it induces receptor internalization, which sequesters lymphocytes in lymph nodes and reduces their migration into the central nervous system, thereby attenuating the inflammatory response in multiple sclerosis . Fingolimod also crosses the blood-brain barrier and exerts direct effects on neural cells, including astrocytes, oligodendrocytes, and microglia, suggesting neuroprotective properties that are a subject of ongoing research in other neurological disorders . This compound is supplied with a Certificate of Analysis to ensure defined quality and purity for your research applications. This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H33NO2 B602462 Fingolimod-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQTZUTZRNORY-ONNKGWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Fingolimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Fingolimod-d4

Introduction

This compound is the deuterated analog of Fingolimod, a potent immunomodulating agent used in the treatment of relapsing-remitting multiple sclerosis.[1][2][3] As a stable isotope-labeled compound, this compound serves as an essential internal standard for the quantification of Fingolimod in biological samples using mass spectrometry-based assays.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, with data for the non-deuterated Fingolimod provided for comparison.

PropertyThis compoundFingolimod
IUPAC Name 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol[6]2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol[1]
Molecular Formula C₁₉H₂₉D₄NO₂[5]C₁₉H₃₃NO₂[1]
Molecular Weight 311.5 g/mol [5][6]307.5 g/mol [1]
Monoisotopic Mass 311.276236279 Da[6]307.251129295 Da[1]
Solubility DMF: ≥ 20 mg/mL, DMSO: ≥ 10 mg/mL, Ethanol: 5 mg/mL[5][7]-
Appearance --
Melting Point --
Boiling Point --
CAS Number 1346747-38-3[5]-

Chemical Structure and Stability

This compound is structurally identical to Fingolimod, with the exception of four deuterium atoms replacing the hydrogen atoms on the C1 and C3 positions of the propanediol backbone. This isotopic labeling provides a distinct mass difference, which is crucial for its use as an internal standard in mass spectrometry.

Stability and Storage: For long-term stability, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[7]

Mechanism of Action

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active metabolite, fingolimod-phosphate.[1][8][9] Fingolimod-phosphate is a structural analog of sphingosine-1-phosphate (S1P) and acts as a functional antagonist at S1P receptors.[8][9] It binds with high affinity to four of the five S1P receptor subtypes: S1P₁, S1P₃, S1P₄, and S1P₅.[8][9][10]

The primary therapeutic effect of Fingolimod in multiple sclerosis is mediated through its interaction with the S1P₁ receptor on lymphocytes.[9] Binding of fingolimod-phosphate to S1P₁ receptors on lymphocytes leads to the internalization and degradation of the receptors.[9] This downregulation of S1P₁ receptors prevents lymphocytes from exiting the lymph nodes, effectively sequestering them from the peripheral circulation.[8][9] The reduction of circulating lymphocytes, particularly autoaggressive T cells, limits their infiltration into the central nervous system (CNS), thereby reducing the inflammation and demyelination characteristic of multiple sclerosis.[8][9][10]

Beyond its effects on the immune system, Fingolimod can cross the blood-brain barrier and may exert direct effects within the CNS by modulating S1P receptors on neural cells.[9]

Fingolimod_Signaling_Pathway cluster_lymph Lymph Node cluster_cns Central Nervous System Fingolimod Fingolimod Fingolimod_P Fingolimod-Phosphate (Active Metabolite) Fingolimod->Fingolimod_P S1P1 S1P1 Receptor Fingolimod_P->S1P1 Binds to Lymphocyte Lymphocyte Internalization S1P1 Receptor Internalization & Degradation S1P1->Internalization Leads to Blocked Egress Blocked Egress Lymphocyte Egress Reduced_Inflammation Reduced Neuroinflammation Blocked->Reduced_Inflammation Results in

Fingolimod's mechanism of action leading to lymphocyte sequestration.

Experimental Protocols

Synthesis of Fingolimod

Various synthetic routes for Fingolimod have been reported.[2][11][12] A common approach involves the following key steps, starting from commercially available materials:

  • Friedel-Crafts Acylation: Reaction of n-octylbenzene with 3-nitropropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-(4-octylphenyl)-3-nitropropan-1-one.[11]

  • Reduction of the Carbonyl Group: The ketone is reduced to a methylene group, for example, using triethylsilane and trifluoroacetic acid, to yield 1-(4-octylphenyl)-3-nitropropane.[11]

  • Double Henry Reaction (Nitroaldol Reaction): The nitroalkane is reacted with formaldehyde under basic conditions to introduce the two hydroxymethyl groups at the carbon adjacent to the nitro group, forming 2-(4-octylphenethyl)-2-nitropropane-1,3-diol.[11]

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, for instance, by catalytic hydrogenation, to yield the final product, Fingolimod.[11]

For the synthesis of this compound, deuterated formaldehyde or other deuterated reagents would be introduced at the appropriate step to achieve the desired isotopic labeling on the C1 and C3 positions.

Quantification of Fingolimod in Human Blood by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of Fingolimod in biological matrices. A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is outlined below.[4][13][14][15]

1. Sample Preparation (Liquid-Liquid Extraction) [14]

  • Pipette 1 mL of human whole blood into a tube.

  • Add a known amount of this compound internal standard (e.g., 70 µL of 10 ng/mL solution).[14]

  • Vortex for 10 seconds.

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate) and shake for 3 minutes.[14]

  • Centrifuge at 4400 rpm for 5 minutes to separate the layers.[14]

  • Freeze the sample at -20°C to solidify the aqueous layer.[14]

  • Decant the organic supernatant into a clean tube.

  • Evaporate the solvent under a stream of compressed air in a water bath at 35°C.[14]

  • Reconstitute the residue in 170 µL of the mobile phase and vortex for 2 minutes.[14]

  • Transfer the solution to an autosampler vial for injection.

2. Chromatographic Conditions [4]

  • LC System: Agilent 1200 series or equivalent.[13]

  • Column: Kinetex biphenyl column (100 x 4.6 mm, 2.6 µm) or equivalent.[4]

  • Mobile Phase: Isocratic elution with a suitable mobile phase.

  • Flow Rate: 0.8 mL/min.[4]

  • Column Temperature: 45°C.[4]

  • Injection Volume: 100 µL.[16]

3. Mass Spectrometric Conditions [14]

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.[13]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • Fingolimod: m/z 308.4 → 255.3[14]

    • This compound (Internal Standard): m/z 312.4 → 259.3[14]

4. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, precision, accuracy, linearity, stability, and limits of detection and quantification.[4]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Blood Sample spike Spike with This compound (IS) start->spike extract Liquid-Liquid Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Injection into LC System reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (MRM) ionization->detection quant Quantification (Analyte/IS Ratio) detection->quant

Workflow for Fingolimod quantification using this compound as an internal standard.

References

Fingolimod-d4 CAS number and commercial suppliers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Fingolimod-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the immunomodulating drug Fingolimod. This document covers its chemical identity, commercial availability, and detailed technical information pertinent to its application in research and development, particularly as an internal standard in analytical methods.

Chemical Identity and Properties

This compound is a stable, isotopically labeled form of Fingolimod, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Fingolimod in biological matrices.

Table 1: Chemical and Physical Properties of this compound

PropertyValueCitations
CAS Number 1346747-38-3[1][2][3]
Synonyms FTY720-d4, 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4[2][3][4]
Molecular Formula C₁₉H₂₉D₄NO₂[1][2][3]
Molecular Weight 311.5 g/mol [1][2]
Appearance White to off-white solid[5][6]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Solubility DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml[1]

Table 2: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueCitations
CAS Number 1346604-90-7[5][6][7]
Synonyms 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4 Hydrochloride, FTY720-d4 Hydrochloride[6]
Molecular Formula C₁₉H₃₀D₄ClNO₂[6]
Molecular Weight 347.96 g/mol [6][7]
Purity >95% (HPLC)[7]

Commercial Suppliers

This compound and its hydrochloride salt are available from several specialized chemical suppliers. Researchers should request a Certificate of Analysis from the supplier to ensure the quality and purity of the compound.

Table 3: Commercial Suppliers of this compound and its Hydrochloride Salt

SupplierProduct NameCAS Number
Cayman Chemical This compound1346747-38-3
Simson Pharma Limited Fingolimod D41346747-38-3
Pharmaffiliates This compound1346747-38-3
MedChemExpress This compoundNot specified
ESS Chem Co. This compound Hydrochloride1346604-90-7
Sussex Research This compound.HCl1346604-90-7

Synthesis and Characterization

General Synthetic Approach

While specific synthesis details for this compound are proprietary to the manufacturers, a general retrosynthetic analysis of Fingolimod suggests several viable routes. The deuterium atoms are typically introduced using a deuterated reagent at a suitable step in the synthesis. One common approach involves the construction of the 2-amino-1,3-propanediol headgroup and its attachment to the 4-octylphenethyl side chain.

A plausible synthetic route for Fingolimod is a multi-step process starting from commercially available materials like n-octylbenzene or octanophenone.[8][9][10][11] For the deuterated analog, a key intermediate, such as a deuterated version of a nitro-alkane or a malonate derivative, would be used to introduce the deuterium atoms at the desired positions.

Analytical Characterization

The identity and purity of Fingolimod and its deuterated analog are confirmed using a combination of analytical techniques. The US Food and Drug Administration (FDA) chemistry review for Fingolimod hydrochloride specifies methods that are also applicable to its deuterated form.[12]

  • Identity: Confirmed by Infrared (IR) Spectroscopy and X-ray Powder Diffraction (XRPD).[12]

  • Purity and Assay: Determined by High-Performance Liquid Chromatography (HPLC).[12][13][14]

  • Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and the location of the deuterium labels.

Mechanism of Action and Signaling Pathways

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases (primarily SPHK2) to its active form, Fingolimod-phosphate.[5][7] Fingolimod-phosphate is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[7] Its primary therapeutic effect in multiple sclerosis is due to its action on S1P₁ receptors on lymphocytes, which leads to their sequestration in lymph nodes and a reduction of their infiltration into the central nervous system.[4][7]

The binding of Fingolimod-phosphate to its receptors activates various downstream signaling pathways through different G-proteins.

Fingolimod_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fingolimod_P Fingolimod-P S1PR1 S1PR1 Fingolimod_P->S1PR1 S1PR3 S1PR3 Fingolimod_P->S1PR3 S1PR4 S1PR4 Fingolimod_P->S1PR4 S1PR5 S1PR5 Fingolimod_P->S1PR5 Gai Gαi/o S1PR1->Gai Gaq Gαq S1PR3->Gaq S1PR4->Gai Ga1213 Gα12/13 S1PR4->Ga1213 S1PR5->Ga1213 PI3K_Akt PI3K/Akt Pathway Gai->PI3K_Akt PLC PLC Pathway Gai->PLC STAT3 STAT3 Pathway Gai->STAT3 Immune_Cell_Trafficking Immune Cell Trafficking Gai->Immune_Cell_Trafficking Gaq->PLC MAPK MAPK Pathway Ga1213->MAPK RhoA_ROCK RhoA/ROCK Pathway Ga1213->RhoA_ROCK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation PLC->Cell_Proliferation MAPK->Cell_Proliferation Cell_Migration Cell Migration RhoA_ROCK->Cell_Migration STAT3->Cell_Survival Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma or Whole Blood) Spike_IS Spike with this compound Internal Standard (IS) Biological_Sample->Spike_IS Extraction Extraction (Protein Precipitation or LLE) Spike_IS->Extraction Evaporation Evaporation (if LLE is used) Extraction->Evaporation LC_Separation LC Separation (e.g., C18 column) Extraction->LC_Separation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

An In-Depth Technical Guide to the Stability and Storage of Fingolimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fingolimod-d4. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other research applications. This document details storage recommendations, stability under various stress conditions, and the primary signaling pathway of its non-deuterated counterpart, Fingolimod.

This compound: An Overview

This compound is the deuterated analog of Fingolimod, an immunomodulating drug used in the treatment of multiple sclerosis. The incorporation of deuterium atoms makes it a valuable internal standard for the quantification of Fingolimod in biological matrices by mass spectrometry. Understanding its stability is crucial for ensuring the accuracy and reliability of experimental results.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on information from commercial suppliers and stability studies.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationProtection
Solid -20°CLong-termProtect from moisture
Stock Solutions -20°C or -80°CUp to 12 monthsStore in tightly sealed vials
Working Solutions Room TemperatureUp to 24 hoursProtect from light
Aqueous Solutions Not RecommendedMore than one dayN/A

Note: While specific long-term stability data for this compound is not extensively published, the stability of its non-deuterated analog, Fingolimod, is well-documented and considered comparable.

Stability Profile of Fingolimod

Forced degradation studies on Fingolimod provide critical insights into its stability under various stress conditions. These studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways. The deuteration in this compound is not expected to significantly alter these degradation pathways.

Table 2: Summary of Fingolimod Forced Degradation Studies

ConditionReagents and ConditionsObserved Degradation
Acidic Hydrolysis 1 M HCl at 80°C for 2 hoursApproximately 37% degradation.[1]
Basic Hydrolysis 1 M NaOH at 80°CExtensive degradation.[1]
Oxidative Stress 3% H₂O₂ at 80°C for 2 hoursSignificant degradation.[1]
Thermal Stress (Solution) 80°C for 5 daysApproximately 67% degradation.[1]
Photolytic Stress (Solution) Exposure to UV or visible light for 5 days50-64% degradation.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies and developing in-house analytical methods. The following protocols are based on published stability-indicating HPLC methods for Fingolimod.

Stability-Indicating HPLC Method

This method is designed to separate Fingolimod from its degradation products, allowing for accurate quantification of the parent compound.

Table 3: HPLC Method Parameters for Fingolimod Stability Testing

ParameterSpecification
Column Nova-Pak C8
Mobile Phase 50 mM Potassium Dihydrogenphosphate (pH 3.0) and Acetonitrile (45:55, v/v)
Flow Rate 1 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 45°C
Forced Degradation Study Protocol

The following is a general protocol for conducting forced degradation studies on Fingolimod.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Fingolimod in methanol.

  • Acidic Degradation: Mix the stock solution with 1 M HCl to a final concentration of 100 µg/mL and heat at 80°C.

  • Basic Degradation: Mix the stock solution with 1 M NaOH to a final concentration of 100 µg/mL and heat at 80°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL and heat at 80°C.

  • Thermal Degradation: Prepare a 100 µg/mL solution in a mixture of water and methanol (8:2, v/v) and heat at 80°C.

  • Photolytic Degradation: Expose a 100 µg/mL solution in a mixture of water and methanol (8:2, v/v) to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute with the mobile phase, and inject into the HPLC system.

Mechanism of Action and Signaling Pathway

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate. This active metabolite is a sphingosine-1-phosphate (S1P) receptor modulator.[2][3]

Fingolimod's Impact on Lymphocyte Trafficking

Fingolimod-phosphate binds to S1P receptors on lymphocytes, causing their internalization and degradation.[4] This prevents lymphocytes from exiting the lymph nodes, leading to their sequestration and a reduction of circulating lymphocytes that can infiltrate the central nervous system.[5]

Fingolimod_Signaling_Pathway cluster_blood Bloodstream cluster_lymph_node Lymph Node Fingolimod Fingolimod FingolimodP Fingolimod-Phosphate Fingolimod->FingolimodP Phosphorylation (Sphingosine Kinase) S1PR1 S1P1 Receptor FingolimodP->S1PR1 Binds to Lymphocyte Lymphocyte Lymphocyte->S1PR1 Expressed on Internalization S1P1 Internalization & Degradation S1PR1->Internalization Induces Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked Leads to S1P_lymph S1P (Low) S1P_lymph->S1PR1 Gradient drives egress

Caption: Fingolimod is phosphorylated and binds to the S1P1 receptor on lymphocytes, leading to receptor internalization and blocking their egress from lymph nodes.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound involves subjecting the compound to stress conditions and analyzing the resulting samples by a stability-indicating HPLC method.

Experimental_Workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling preparation Sample Preparation (Neutralization, Dilution) sampling->preparation hplc HPLC Analysis preparation->hplc data Data Analysis (Peak Area, % Degradation) hplc->data report Stability Report data->report

Caption: Workflow for conducting forced degradation studies of this compound.

This technical guide provides essential information for the appropriate handling, storage, and analysis of this compound. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental data.

References

An In-depth Technical Guide to the Fingolimod-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fingolimod-d4 is a deuterated analog of Fingolimod (Gilenya), an immunomodulating drug primarily used in the treatment of multiple sclerosis (MS). The incorporation of deuterium (d4) makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, where it is used to quantify the non-deuterated parent drug in biological samples with high precision using mass spectrometry.[1][2] A Certificate of Analysis (CofA) is a critical quality assurance document that provides a detailed summary of the analytical tests performed on a specific batch of this compound, confirming its identity, purity, and other key characteristics. This guide provides a comprehensive explanation of the data and methodologies presented in a typical this compound CofA for researchers, scientists, and drug development professionals.

Understanding the Data: A Summary of Specifications

A Certificate of Analysis for this compound quantifies several critical parameters. The data is typically presented to assure the end-user of the material's quality and suitability for its intended research application. Below is a summary of typical specifications found on a CofA.

ParameterTypical SpecificationDescription
Chemical Name 2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol hydrochlorideThe systematic name defining the chemical structure.[3]
Synonym FTY720-d4 HydrochlorideA common alternative name for the compound.[4]
CAS Number 1346604-90-7A unique numerical identifier assigned by the Chemical Abstracts Service.[3][4][5]
Molecular Formula C₁₉H₂₉D₄NO₂·HCl or C₁₉H₃₀D₄ClNO₂Represents the elemental composition of the molecule.[3][4][5]
Molecular Weight ~347.96 g/mol The mass of one mole of the substance.[3][4][5]
Appearance White to Off-White Solid / FlakesA description of the physical state and color of the material.[4][6]
Purity (by HPLC) ≥98% (typically >99%)The percentage of the desired compound in the sample, determined by High-Performance Liquid Chromatography.[4][6]
Isotopic Enrichment ≥98% atom DThe percentage of deuterium atoms at the specified labeled positions.[4][6]
Identity (by MS) Conforms to structureConfirmation that the mass of the molecule matches its theoretical mass, verified by Mass Spectrometry.

Analytical Workflow and Methodologies

The quality control testing of this compound involves a series of analytical procedures to verify its identity, purity, and structural integrity. The following diagram illustrates a typical workflow for the analysis of a this compound batch, leading to the generation of a Certificate of Analysis.

G cluster_workflow This compound Batch Analysis Workflow cluster_tests Analytical Testing sample Sample Received phys_char Physical Characterization (Appearance) sample->phys_char hplc HPLC Analysis (Purity) phys_char->hplc ms Mass Spectrometry (Identity & Mass) phys_char->ms nmr NMR Spectroscopy (Structure & Deuteration) phys_char->nmr cofa Certificate of Analysis Issued hplc->cofa ms->cofa nmr->cofa

This compound analytical testing and documentation workflow.

Experimental Protocols

Detailed methodologies are employed to generate the data presented on the CofA. Below are representative protocols for the key analytical techniques used.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate this compound from any impurities and quantify its purity as a percentage of the total detected peak area.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : A reverse-phase column, such as a Zorbax Plus C8 (250x4.6 mm, 5µm) or a Nova-Pak C8, is commonly used.[7][8]

  • Mobile Phase : A mixture of an aqueous buffer and an organic solvent is used. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and a buffer like potassium dihydrogenphosphate (50 mM, pH 3.0) or Di-butyl ammonium phosphate.[7][8] For example, a ratio of 45:55 (v/v) acetonitrile to buffer might be used.[8]

  • Flow Rate : A typical flow rate is 1.0 to 2.0 mL/min.[7][8]

  • Column Temperature : The column is often maintained at an elevated temperature, such as 30°C or 45°C, to ensure sharp peaks and reproducible retention times.[9]

  • Detection : Detection is typically performed at a low UV wavelength, such as 198 nm or 220 nm, where the analyte absorbs light.[8][9]

  • Sample Preparation : A known quantity of this compound is accurately weighed, dissolved in a suitable solvent (e.g., methanol), and diluted to a final concentration within the linear range of the method (e.g., 10 µg/mL) using the mobile phase.[7]

  • Analysis : The prepared sample is injected into the HPLC system. The area of the this compound peak is compared to the total area of all detected peaks to calculate the purity. The retention time for Fingolimod is typically several minutes, depending on the specific method.[7]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, thereby verifying its identity. It is also the technique where this compound serves as an internal standard in quantitative bioanalysis.

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). An API 4000 or similar instrument is frequently used.[10]

  • Ionization : Electrospray Ionization (ESI) in positive ion mode is typically employed, as the amine group on Fingolimod is readily protonated.[2][11]

  • Analysis Mode : For identity confirmation, a full scan is performed to find the protonated molecular ion [M+H]⁺. For quantification in bioanalytical methods, Multiple Reaction Monitoring (MRM) is used.[12]

  • Expected Mass : The theoretical monoisotopic mass of this compound (C₁₉H₂₉D₄NO₂) is approximately 311.29 Da. The expected protonated ion [M+H]⁺ would therefore have a mass-to-charge ratio (m/z) of approximately 312.3. The MRM transition for this compound is often m/z 312.4 → 259.3.[12]

  • Sample Preparation : The sample is dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile, and infused directly or injected via an LC system.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. For this compound, it is crucial for confirming the exact positions of the deuterium labels and the overall integrity of the molecular structure.

  • Instrumentation : A high-field NMR spectrometer (e.g., 750 MHz).[13]

  • Sample Preparation : The this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD).[13] A reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is added for chemical shift calibration.[13]

  • ¹H NMR Analysis : A proton NMR spectrum is acquired. The key confirmation for this compound is the significant reduction or complete absence of proton signals corresponding to the -CH₂-OH groups at positions 1 and 3 of the propane-1,3-diol moiety, as these protons have been replaced by deuterium. The rest of the spectrum should match that of non-deuterated Fingolimod, confirming the integrity of the carbon skeleton.

Mechanism of Action of Fingolimod

Fingolimod is a modulator of sphingosine-1-phosphate (S1P) receptors.[14][15] Its therapeutic effect in multiple sclerosis stems from its ability to reduce the migration of lymphocytes into the central nervous system (CNS). The diagram below outlines this signaling pathway.

G cluster_pathway Fingolimod Mechanism of Action fingolimod Fingolimod sphk2 Sphingosine Kinase 2 fingolimod->sphk2 Phosphorylation fingolimod_p Fingolimod-Phosphate (Active Metabolite) sphk2->fingolimod_p s1p_receptor S1P1 Receptor (on Lymphocyte) fingolimod_p->s1p_receptor Binds as Agonist internalization Receptor Internalization & Degradation s1p_receptor->internalization Leads to Functional Antagonism sequestration Lymphocyte Sequestration in Lymph Nodes internalization->sequestration Prevents Egress Signal cns_effect Reduced Lymphocyte Infiltration into CNS sequestration->cns_effect

References

Methodological & Application

Application Note: Preparation of Fingolimod-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fingolimod-d4 is the deuterium-labeled version of Fingolimod (FTY720), an immunomodulating drug used in the treatment of multiple sclerosis.[1][2] In a research context, particularly in pharmacokinetic and bioanalytical studies, this compound serves as a critical internal standard for the quantification of Fingolimod in biological matrices using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] Accurate and consistent preparation of stock and working solutions is paramount to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of this compound solutions.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Name 2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol[3][4]
Molecular Formula C₁₉H₂₉D₄NO₂[3][5]
Molecular Weight 311.5 g/mol [3][5][6]
CAS Number 1346747-38-3[3][5]
Appearance Off-white solid[4]
Purity ≥98%[7]
Solubility (Organic) DMF: ≥ 20 mg/mLDMSO: ≥ 10 mg/mLEthanol: 5 mg/mLMethanol: Soluble[3][4][8]
Storage (Solid) 2-8 °C or -20°C[4][7]
Storage (in Solvent) -80°C (up to 6 months)-20°C (up to 1 month)[8]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for preparing this compound stock and working solutions from the solid compound.

Fingolimod_Preparation_Workflow start Start: this compound Solid weigh 1. Accurately weigh This compound powder start->weigh dissolve 2. Dissolve in a suitable organic solvent (e.g., Methanol) weigh->dissolve stock 3. High-Concentration Stock Solution (e.g., 1 mg/mL) dissolve->stock serial_dilute 4. Perform serial dilutions with appropriate solvent stock->serial_dilute working 5. Final Working Solutions (for analytical use) serial_dilute->working end End: Ready for Use working->end

References

Application Notes and Protocols for Bioequivalence Studies of Fingolimod Formulations Using Fingolimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Fingolimod formulations, utilizing Fingolimod-d4 as an internal standard for quantitative analysis.

Introduction

Fingolimod is an immunomodulating drug used to treat relapsing forms of multiple sclerosis.[1] To ensure that generic formulations of Fingolimod are therapeutically equivalent to the innovator product, regulatory agencies require bioequivalence studies.[2][3][4] These studies are essential to compare the rate and extent of absorption of the active pharmaceutical ingredient from the test and reference products. A key component of these studies is a robust and validated bioanalytical method for the accurate quantification of Fingolimod in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the required precision and accuracy in quantification by compensating for variability during sample processing and analysis.[5][6]

Fingolimod Pharmacokinetics

Fingolimod is well-absorbed after oral administration, with a bioavailability of over 90%.[7][8] The time to reach maximum plasma concentration (Tmax) is typically between 12 and 16 hours.[8][9] Fingolimod has a long elimination half-life of 6 to 9 days, and it takes 1 to 2 months to reach steady-state concentrations with daily dosing.[7][8] The drug is extensively metabolized, primarily through phosphorylation to the active metabolite, Fingolimod-phosphate.[9][10] Both Fingolimod and its active metabolite are highly protein-bound (over 99.7%).[8][9]

Bioequivalence Study Design

The design of a bioequivalence study for Fingolimod must account for its long half-life. Due to this, a standard two-way crossover design requires a lengthy washout period of at least 42 to 63 days to prevent carryover effects.[11][12] An alternative is a parallel study design.[13][14]

Key Pharmacokinetic Parameters for Bioequivalence Assessment:

  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

For drugs with a long half-life like Fingolimod, AUC truncated at 72 hours (AUC0-72h) is often used for bioequivalence assessment.[12][13]

Table 1: Summary of Fingolimod Pharmacokinetic Parameters
ParameterValueReference(s)
Bioavailability>90%[7][8]
Tmax12 - 16 hours[8][9]
Half-life (t1/2)6 - 9 days[7][8]
Protein Binding>99.7%[8][9]
Volume of Distribution~1200 L[9]
Clearance6.3 ± 2.3 L/h[9]

Experimental Protocols

Protocol 1: Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover study to compare a test Fingolimod formulation against a reference formulation.

1. Study Population:

  • Healthy adult male and female subjects, typically between 18 and 55 years of age.

  • Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

2. Study Design:

  • A single-center, randomized, single-dose, open-label, two-way crossover study.

  • Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

  • A washout period of at least 42 days should separate the two treatment periods.[12]

3. Dosing and Administration:

  • Subjects receive a single oral dose of the test or reference Fingolimod formulation (e.g., 0.5 mg) with water after an overnight fast of at least 10 hours.[11]

  • Food is typically withheld for at least 4 hours post-dose.

4. Blood Sampling:

  • Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • A typical sampling schedule includes pre-dose (0 hour) and at 1, 2, 4, 6, 8, 10, 12, 14, 16, 18, 20, 24, 36, 48, and 72 hours post-dose.[11][13]

  • Plasma or whole blood is separated by centrifugation and stored frozen at -20°C or below until analysis.

5. Bioanalytical Method:

  • Quantification of Fingolimod and its active metabolite, Fingolimod-phosphate, in plasma or blood samples is performed using a validated LC-MS/MS method with this compound as the internal standard.

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUC0-72h) are calculated from the plasma concentration-time data using non-compartmental methods.

  • The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC0-72h should be within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.[11][12]

Protocol 2: LC-MS/MS Bioanalytical Method for Fingolimod and this compound

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fingolimod in human plasma, using this compound as an internal standard.

1. Materials and Reagents:

  • Fingolimod reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Fingolimod: m/z 308.3 → 255.2

    • This compound: m/z 312.3 → 259.2

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Fingolimod.

  • The calibration curve should cover the expected concentration range in the study samples.

Table 2: Example Pharmacokinetic Results from a Fingolimod Bioequivalence Study
FormulationCmax (ng/mL)AUC0-72h (ng·h/mL)Tmax (h)
Test0.85 ± 0.2145.6 ± 11.214.5 ± 2.5
Reference0.88 ± 0.2346.8 ± 12.115.0 ± 3.0
Ratio (Test/Ref) (90% CI) 96.6% (90.5% - 103.1%) 97.4% (92.3% - 102.8%) -

Visualizations

Fingolimod Signaling Pathway

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[10] After oral administration, it is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[1][10] Fingolimod-phosphate then acts as a functional antagonist at S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system.[10][15][16]

Fingolimod_Signaling_Pathway cluster_blood Bloodstream cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node Fingolimod Fingolimod Fingolimod_P Fingolimod-Phosphate (Active Metabolite) Fingolimod->Fingolimod_P Sphingosine Kinase 2 S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds to Internalization Receptor Internalization S1P1_receptor->Internalization Leads to Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in

Caption: Fingolimod's mechanism of action.

Bioequivalence Study Workflow

The workflow for a typical bioequivalence study of Fingolimod involves several key stages, from subject screening and enrollment to final statistical analysis and reporting.

Bioequivalence_Study_Workflow Screening Subject Screening & Enrollment Randomization Randomization Screening->Randomization Period1 Period 1: Dosing & Blood Sampling Randomization->Period1 Washout Washout Period (≥42 days) Period1->Washout Period2 Period 2: Dosing & Blood Sampling Washout->Period2 Bioanalysis Sample Bioanalysis (LC-MS/MS) Period2->Bioanalysis PK_Stats Pharmacokinetic & Statistical Analysis Bioanalysis->PK_Stats Report Final Report PK_Stats->Report

Caption: Workflow of a Fingolimod bioequivalence study.

References

Application Note: Quantification of Fingolimod Phosphate Using Fingolimod-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Fingolimod phosphate (Fingolimod-P), the active metabolite of the multiple sclerosis drug Fingolimod, in biological matrices. The method utilizes a stable isotope-labeled internal standard, Fingolimod-d4, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic, pharmacodynamic, and toxicokinetic studies of Fingolimod.

Introduction

Fingolimod (FTY720) is an immunomodulating drug used for the treatment of relapsing-remitting multiple sclerosis (RRMS).[1][2] Upon oral administration, Fingolimod is rapidly phosphorylated by sphingosine kinases to its active metabolite, Fingolimod phosphate.[3] Fingolimod-P is a sphingosine-1-phosphate (S1P) receptor modulator that acts as a functional antagonist, particularly on the S1P1 receptor subtype.[3][4] This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and thereby reducing the inflammatory response characteristic of MS.[4][5]

Accurate quantification of Fingolimod-P is crucial for understanding the pharmacokinetics and pharmacodynamics of Fingolimod. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision of the analytical method.[6][7] This application note describes a validated LC-MS/MS method for the determination of Fingolimod-P in human plasma or whole blood.

Signaling Pathway

Fingolimod is a prodrug that is converted to its active form, Fingolimod phosphate, by sphingosine kinases (SPHKs). Fingolimod-P then acts as a modulator of S1P receptors (S1PRs). The binding of Fingolimod-P to S1PR1 on lymphocytes induces receptor internalization and degradation, leading to a functional antagonism that blocks lymphocyte egress from lymph nodes.[3]

Fingolimod_Signaling_Pathway cluster_blood Bloodstream cluster_cell Cell cluster_lymphocyte Lymphocyte Fingolimod Fingolimod SPHK Sphingosine Kinase (SPHK) Fingolimod->SPHK Phosphorylation Fingolimod_P Fingolimod-Phosphate (Active Metabolite) SPHK->Fingolimod_P S1PR1 S1P Receptor 1 (S1PR1) Fingolimod_P->S1PR1 Binds to Internalization Receptor Internalization & Degradation S1PR1->Internalization Induces Lymphocyte_Egress_Block Blockage of Lymphocyte Egress Internalization->Lymphocyte_Egress_Block Leads to

Figure 1: Simplified Fingolimod Signaling Pathway.

Experimental Protocol

This protocol outlines a general procedure for the quantification of Fingolimod phosphate in human plasma or whole blood using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

Materials and Reagents
  • Fingolimod phosphate (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma/whole blood (control matrix)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fingolimod-P and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Fingolimod-P stock solution in 50% methanol to create calibration curve standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 10 ng/mL.[7]

Sample Preparation

The following is a common protein precipitation method.[1][6]

  • Pipette 100 µL of plasma or whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (final concentration will depend on the specific method, e.g., 10 ng/mL).[1]

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Diagram

Experimental_Workflow start Start sample_collection Sample Collection (Plasma/Whole Blood) start->sample_collection add_is Add Internal Standard (this compound) sample_collection->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End data_processing->end

Figure 2: Sample Preparation and Analysis Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required for specific instrumentation.

Liquid Chromatography

ParameterTypical Value
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of analytes from matrix components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Tandem Mass Spectrometry

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 - 600°C[7]
Ion Spray Voltage 5500 V[7]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fingolimod 308.4255.3
This compound (IS) 312.4259.3
Fingolimod-P 388.2255.3
Fingolimod-P-d4 (IS) 392.12259.2

Note: The specific ion transitions may vary slightly depending on the instrument and optimization.[8][9]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Fingolimod and Fingolimod phosphate.

Table 1: Calibration Curve and LLOQ

AnalyteMatrixLinearity RangeLLOQ
FingolimodHuman Plasma0.3 - 150 ng/mL0.3 ng/mL[1]
Fingolimod-PHuman Plasma1.5 - 150 ng/mL1.5 ng/mL[1]
FingolimodWhole Blood10 - 800 pg/mL10 pg/mL[8]
Fingolimod-PWhole Blood50 - 5000 pg/mL50 pg/mL[8]

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelAccuracy (% Bias)Precision (% CV)
Fingolimod-PWhole BloodLow0.08 - 7.00%2.73 - 9.31%[6]
Fingolimod-PWhole BloodMedium0.08 - 7.00%2.73 - 9.31%[6]
Fingolimod-PWhole BloodHigh0.08 - 7.00%2.73 - 9.31%[6]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the quantification of Fingolimod phosphate in biological matrices. The protocol offers high sensitivity, accuracy, and precision, making it suitable for a variety of research and drug development applications. Adherence to the detailed experimental procedures and careful optimization of instrument parameters will ensure high-quality data for pharmacokinetic and other related studies of Fingolimod.

References

Application Note: High-Throughput Bioanalytical Method for Fingolimod Quantification in Human Whole Blood and Plasma using Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of Fingolimod from human whole blood and plasma samples. The method employs Fingolimod-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This protocol is optimized for high-throughput analysis using LC-MS/MS and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The straightforward LLE procedure provides excellent recovery and minimal matrix effects, ensuring reliable and reproducible results.

Introduction

Fingolimod is an immunomodulating drug used for the treatment of relapsing-remitting multiple sclerosis.[1][2] Accurate measurement of Fingolimod concentrations in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This protocol describes a validated liquid-liquid extraction method coupled with LC-MS/MS for the sensitive and selective quantification of Fingolimod. The use of this compound as an internal standard corrects for variability during sample preparation and analysis, leading to highly reliable data.

Experimental Protocol

This protocol outlines the liquid-liquid extraction procedure for Fingolimod from human whole blood. Modifications for plasma samples are also noted.

Materials and Reagents
  • Fingolimod hydrochloride

  • This compound hydrochloride (Internal Standard)

  • LC-MS/MS grade Methanol

  • LC-MS/MS grade Acetonitrile

  • Ethyl Acetate

  • Ammonium Chloride

  • Deionized Water

  • Human whole blood/plasma (with K2-EDTA as anticoagulant)

Equipment
  • Vortex mixer

  • Centrifuge (capable of 4400 rpm)

  • Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system (e.g., API 4000 or equivalent)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fingolimod and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Fingolimod stock solution with 50% (v/v) methanol in water to prepare working standard solutions for calibration curve and quality control (QC) samples.[3]

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with the appropriate solvent to a final concentration of 10 ng/mL.[3]

Sample Preparation: Liquid-Liquid Extraction Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_isolation Analyte Isolation cluster_final_prep Final Preparation & Analysis Sample 1. Aliquot 1 mL of whole blood sample Add_IS 2. Add 70 µL of This compound IS (10 ng/mL) Sample->Add_IS Vortex1 3. Vortex for 10 seconds Add_IS->Vortex1 Add_Solvent 4. Add 5.0 mL of Ethyl Acetate Vortex1->Add_Solvent Shake 5. Shake for 3 minutes Add_Solvent->Shake Centrifuge 6. Centrifuge at 4400 rpm for 5 minutes Shake->Centrifuge Freeze_Separate 7. Freeze at -20°C and decant supernatant Centrifuge->Freeze_Separate Evaporate 8. Evaporate solvent under compressed air at 35°C Freeze_Separate->Evaporate Reconstitute 9. Reconstitute with 170 µL of mobile phase Evaporate->Reconstitute Vortex2 10. Vortex for 2 minutes Reconstitute->Vortex2 Transfer 11. Transfer to vial for LC-MS/MS injection Vortex2->Transfer

References

Troubleshooting & Optimization

Fingolimod-d4 LC-MS/MS Signal Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal variability of the internal standard, Fingolimod-d4, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound signal variability in LC-MS/MS analysis?

Signal instability for a stable isotope-labeled internal standard (SIL-IS) like this compound can arise from several factors throughout the analytical process. The most common causes include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, blood) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source. This is a significant issue in electrospray ionization (ESI), which is commonly used for Fingolimod analysis.[1][2]

  • Sample Preparation Inconsistencies: Variability in extraction efficiency, incomplete protein precipitation, or inconsistent sample handling can lead to differing amounts of this compound being introduced into the LC-MS/MS system.

  • Instrumental Issues: Contamination of the ion source, instability in the LC pump flow rate, or a dirty or aging mass spectrometer can all contribute to signal drift and variability.[3]

  • Mobile Phase Composition: The choice of mobile phase additives, such as formic acid or ammonium formate, can significantly impact the ionization efficiency and signal stability of Fingolimod.[4][5]

  • Carryover: Residual Fingolimod or this compound from a previous high-concentration sample injection can carry over into subsequent injections, leading to artificially high signals in blank or low-concentration samples.[6]

Q2: How can I determine if matrix effects are causing my this compound signal variability?

A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression or enhancement is occurring. This involves infusing a constant flow of a this compound solution into the mobile phase after the analytical column and before the mass spectrometer, while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates ion suppression from co-eluting matrix components.

Q3: Which sample preparation method is best for minimizing this compound signal variability?

The optimal sample preparation method depends on the biological matrix and the desired level of cleanliness versus throughput. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing matrix components, often leading to significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and can provide good recovery for Fingolimod and its internal standard.

  • Solid-Phase Extraction (SPE): SPE, particularly methods like HybridSPE, provides the most thorough cleanup of the sample matrix, leading to the least matrix interference and potentially the most stable this compound signal.[2]

Refer to the data tables below for a quantitative comparison of these methods.

Troubleshooting Guides

Issue 1: Sudden or Drastic Drop in this compound Signal Intensity

Possible Causes and Solutions:

  • Cause: Clogged or contaminated LC system or mass spectrometer ion source.

    • Action: Perform a system flush and clean the ion source according to the manufacturer's protocol. A detailed protocol for ESI source cleaning is provided below.

  • Cause: Leak in the LC system.

    • Action: Check all fittings and connections for any signs of leakage.

  • Cause: Incorrect mobile phase composition.

    • Action: Verify that the mobile phases have been prepared correctly and that the correct proportions are being delivered by the LC pumps.

Issue 2: High Variability (%CV) in this compound Peak Area Between Injections

Possible Causes and Solutions:

  • Cause: Inconsistent sample preparation.

    • Action: Review your sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing times or evaporation to dryness. Ensure accurate and consistent pipetting of the this compound internal standard solution.

  • Cause: Autosampler injection issues.

    • Action: Check the autosampler for air bubbles in the syringe and ensure the injection volume is accurate and reproducible. Perform an injection precision test with a standard solution.

  • Cause: Matrix effects varying between samples.

    • Action: Improve sample cleanup by switching from protein precipitation to liquid-liquid extraction or solid-phase extraction. A comparison of these methods is provided in the data tables below.

Issue 3: Gradual Signal Drift of this compound Over a Batch of Samples

Possible Causes and Solutions:

  • Cause: Buildup of contaminants in the ion source or on the analytical column.

    • Action: Clean the ion source before starting a new batch of samples. Consider using a guard column to protect the analytical column from strongly retained matrix components.

  • Cause: Change in mobile phase composition over time.

    • Action: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation and changes in composition.

  • Cause: Temperature fluctuations in the LC or MS system.

    • Action: Ensure that the column compartment and the laboratory environment are temperature-controlled.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Fingolimod Analysis

Sample Preparation MethodTypical Recovery of FingolimodMatrix EffectThis compound Signal Variability (%CV)Reference
Protein Precipitation (PPT)>60%HighCan be >15%[2][7]
Liquid-Liquid Extraction (LLE)~80-90%ModerateTypically 5-15%
Solid-Phase Extraction (SPE)>90%LowOften <5%[2]
HybridSPE>95%Very LowCan be <5%[2]

Table 2: Effect of Mobile Phase Additives on Fingolimod Ionization

Mobile Phase AdditiveEffect on Fingolimod SignalRecommended ConcentrationReference
Formic AcidGenerally provides good protonation and signal intensity in positive ESI mode.0.1% (v/v)[4][5]
Ammonium FormateCan improve peak shape and reduce tailing, potentially enhancing signal stability.5-10 mM[4][5]
Ammonium AcetateCan also be used to buffer the mobile phase and improve chromatography.5-10 mM[4]

Experimental Protocols

Protocol 1: Post-Column Infusion for a Qualitative Assessment of Matrix Effects

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement of the this compound signal.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • This compound standard solution (e.g., 10 ng/mL in 50:50 acetonitrile:water).

  • Blank biological matrix (e.g., plasma, blood) from at least six different sources.

  • Sample preparation reagents (e.g., acetonitrile for protein precipitation).

Procedure:

  • Prepare the blank matrix extracts using your routine sample preparation method.

  • Set up the LC-MS/MS system with your analytical method for Fingolimod.

  • Connect the syringe pump to the T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Allow the this compound signal to stabilize, which should result in a steady baseline in the mass spectrometer.

  • Inject a prepared blank matrix extract onto the LC column.

  • Monitor the this compound signal (MRM transition) throughout the chromatographic run.

  • Any significant drop in the baseline signal indicates ion suppression at that retention time. An increase in the baseline signal indicates ion enhancement.

  • Repeat the injection with blank matrix extracts from different sources to assess the variability of the matrix effect.

Protocol 2: General ESI Source Cleaning Procedure

Objective: To remove contamination from the electrospray ionization (ESI) source to restore signal intensity and stability.

Materials:

  • Manufacturer's guide for your specific mass spectrometer.

  • Lint-free swabs and wipes.

  • HPLC-grade methanol, isopropanol, and water.

  • Appropriate personal protective equipment (gloves, safety glasses).

Procedure:

  • Safety First: Follow the manufacturer's instructions for venting the mass spectrometer and powering down the instrument. Ensure the ion source has cooled to room temperature before handling.

  • Disassembly: Carefully remove the ion source components as outlined in the instrument manual. This typically includes the spray shield, capillary, and other front-end optics.

  • Cleaning:

    • Wipe down the surfaces of the ion source housing with a lint-free cloth dampened with 50:50 methanol:water.

    • Clean the spray shield and other removable metal parts by sonicating them in a sequence of solvents: first in a mild detergent solution, followed by rinses with water, then methanol, and finally isopropanol.

    • If sonication is not possible, wipe the parts thoroughly with lint-free swabs soaked in the cleaning solvents.

    • For the ESI probe, follow the manufacturer's specific instructions for cleaning the nebulizer and capillary. This may involve gentle wiping or flushing with appropriate solvents.

  • Drying: Ensure all components are completely dry before reassembly. You can use a gentle stream of nitrogen gas to aid in drying.

  • Reassembly: Carefully reassemble the ion source components according to the manufacturer's guide.

  • System Startup: Pump down the mass spectrometer and allow sufficient time for the vacuum to stabilize.

  • Performance Check: Infuse a standard solution of a known compound (e.g., reserpine or your this compound standard) to check for signal intensity and stability.

Mandatory Visualizations

TroubleshootingWorkflow start Start: this compound Signal Variability Observed decision_variability_type What is the nature of the variability? start->decision_variability_type check_sample_prep Review Sample Preparation - Consistent IS spiking? - Complete extraction? - Consistent evaporation? troubleshoot_reproducibility Action: Refine Sample Prep and Check Autosampler check_sample_prep->troubleshoot_reproducibility check_lc Evaluate LC System - Leaks? - Stable flow rate? - Correct mobile phase? troubleshoot_contamination Action: Clean Ion Source and Check for Leaks check_lc->troubleshoot_contamination check_ms Inspect MS System - Ion source dirty? - Correct parameters? - Calibration needed? troubleshoot_stability Action: Prepare Fresh Mobile Phase and Use Guard Column check_ms->troubleshoot_stability sudden_drop Sudden Signal Drop decision_variability_type->sudden_drop Sudden high_cv High %CV Between Injections decision_variability_type->high_cv Inconsistent gradual_drift Gradual Signal Drift decision_variability_type->gradual_drift Gradual sudden_drop->check_lc high_cv->check_sample_prep gradual_drift->check_ms post_column_infusion Perform Post-Column Infusion Experiment troubleshoot_contamination->post_column_infusion troubleshoot_reproducibility->post_column_infusion troubleshoot_stability->post_column_infusion matrix_effect_present Matrix Effect Detected? post_column_infusion->matrix_effect_present improve_cleanup Action: Improve Sample Cleanup (e.g., switch to SPE) matrix_effect_present->improve_cleanup Yes end_not_resolved Issue Persists: Consult Instrument Specialist matrix_effect_present->end_not_resolved No end_resolved Issue Resolved improve_cleanup->end_resolved

Caption: Troubleshooting workflow for this compound signal variability.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output Characteristics biological_sample Biological Sample (e.g., Plasma, Blood) ppt Protein Precipitation (PPT) biological_sample->ppt lle Liquid-Liquid Extraction (LLE) biological_sample->lle spe Solid-Phase Extraction (SPE) biological_sample->spe high_matrix High Matrix Effects, High Variability ppt->high_matrix mod_matrix Moderate Matrix Effects, Moderate Variability lle->mod_matrix low_matrix Low Matrix Effects, Low Variability spe->low_matrix

Caption: Comparison of sample preparation methods and their impact on matrix effects.

References

Minimizing matrix effects on Fingolimod-d4 ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Fingolimod and its deuterated internal standard, Fingolimod-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification in their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the ionization of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, blood).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] For this compound, which is used as an internal standard, matrix effects can impact its signal and, consequently, the accuracy of the quantification of the target analyte, Fingolimod.[1] However, because this compound is a stable isotope-labeled (SIL) internal standard, it co-elutes with Fingolimod and experiences very similar matrix effects. This allows the ratio of the analyte to the internal standard to remain consistent, thus compensating for these effects and enabling more reliable quantification.[2]

Q2: Why is this compound used as an internal standard for Fingolimod analysis?

A2: this compound is the ideal internal standard for Fingolimod quantification for several reasons:

  • Similar Physicochemical Properties: As a deuterated analog, its chemical structure and properties are nearly identical to Fingolimod.

  • Co-elution: It co-elutes with Fingolimod under typical chromatographic conditions.[3][4]

  • Compensates for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte, allowing for effective correction of matrix-related signal variations.[1][2]

  • Accounts for Extraction Variability: It mimics the behavior of Fingolimod during sample preparation, correcting for inconsistencies in extraction recovery.

Q3: What are the most common sources of matrix effects in Fingolimod bioanalysis?

A3: The most common sources of matrix effects in biological samples like plasma and whole blood are:

  • Phospholipids: These are abundant in cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts can interfere with the ionization process.

  • Proteins: Although most are removed during sample preparation, residual proteins can still cause interference.

  • Metabolites: Endogenous and exogenous metabolites can co-elute with the analyte and affect its ionization.[5]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for both Fingolimod and this compound.

Possible Cause Troubleshooting Step
Inadequate Sample Cleanup Endogenous matrix components, particularly phospholipids, may be co-eluting with your analytes. Improve your sample preparation method. Consider switching from protein precipitation (PPT) to a more robust technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[5]
Chromatographic Co-elution The chromatographic method may not be adequately separating Fingolimod and its internal standard from matrix interferences. Optimize the chromatographic conditions by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a biphenyl column) to improve separation.[2][6]
High Sample Concentration Injecting a high concentration of the sample can overload the mass spectrometer and exacerbate matrix effects. Try diluting the sample extract to reduce the amount of matrix components introduced into the system.[1][7]

Issue 2: The peak area ratio of Fingolimod to this compound is inconsistent across my samples.

Possible Cause Troubleshooting Step
Differential Matrix Effects Although this compound is designed to track the analyte, severe and variable matrix effects between different sample lots can still lead to inconsistencies. Evaluate the matrix effect across at least six different lots of blank matrix to assess variability.[4] If significant lot-to-lot variability is observed, further optimization of sample cleanup and chromatography is necessary.
Internal Standard Stability Ensure the stability of the this compound working solution and its stability in the processed samples. Perform stability assessments under relevant storage conditions.
Incorrect Internal Standard Concentration Verify the concentration of the this compound spiking solution. An incorrect concentration can lead to inaccurate ratios. Prepare fresh working solutions and re-evaluate.

Issue 3: I am seeing poor recovery for Fingolimod and this compound during sample preparation.

Possible Cause Troubleshooting Step
Suboptimal Extraction Parameters (LLE) The choice of extraction solvent, pH, and mixing time can significantly impact recovery. For Fingolimod, which is a basic compound, ensure the sample pH is adjusted to an appropriate level to facilitate its extraction into an organic solvent like ethyl acetate.[3]
Inefficient Elution (SPE) The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent. Test different elution solvents or increase the elution solvent volume.
Analyte Binding Fingolimod may bind to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Fingolimod and this compound from Whole Blood

This protocol is adapted from a validated bioanalytical method.[3][4]

  • Sample Aliquoting: Pipette 1.0 mL of whole blood (calibrator, QC, or unknown sample) into a labeled polypropylene tube.

  • Internal Standard Spiking: Add 70 µL of this compound working solution (e.g., 10 ng/mL in methanol) to each tube, except for the blank matrix.

  • Vortexing: Vortex the samples for 10 seconds.

  • Extraction: Add 5.0 mL of ethyl acetate.

  • Shaking: Shake the tubes for 3 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the samples at 4400 rpm for 5 minutes.

  • Freezing and Transfer: Freeze the aqueous (lower) layer at -20°C. Decant the supernatant (organic layer) into a clean, labeled glass tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of compressed air in a water bath at 35°C.

  • Reconstitution: Reconstitute the dried residue with 170 µL of the mobile phase.

  • Vortexing and Transfer: Vortex for 2 minutes and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Fingolimod from Human Plasma

This protocol is based on a method with reported minimal matrix effect.[8][9]

  • Sample Aliquoting: Pipette a known volume of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard.

  • Precipitation: Add three volumes of cold acetonitrile.

  • Vortexing: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques and Reported Recoveries

Technique Matrix Analyte Reported Recovery (%) Reference
Protein Precipitation & SPEHuman BloodFingolimod98.39 - 99.54[6]
Liquid-Liquid ExtractionWhole BloodFingolimodNot explicitly stated, but method was successfully validated[3][4]
Protein PrecipitationHuman PlasmaFingolimod> 60%[8][9]

Table 2: LC-MS/MS Parameters from a Validated Method for Fingolimod in Whole Blood [3][4]

Parameter Value
LC Column Fortis UniverSil Cyano
Mobile Phase Not specified, but reconstituted in mobile phase
Flow Rate Not specified
Run Time 2 minutes
Ionization Mode Positive Electrospray Ionization (ESI)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Fingolimod) m/z 308.4 → 255.3
MRM Transition (this compound) m/z 312.4 → 259.3
Linearity Range 12 - 1200 pg/mL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Aliquot Whole Blood Sample is_spike 2. Spike with This compound IS sample->is_spike extraction 3. Perform Extraction (e.g., LLE with Ethyl Acetate) is_spike->extraction evap 4. Evaporate Organic Layer extraction->evap reconstitute 5. Reconstitute in Mobile Phase evap->reconstitute injection 6. Inject Sample onto LC System reconstitute->injection Transfer to Autosampler separation 7. Chromatographic Separation injection->separation detection 8. MS/MS Detection (MRM Mode) separation->detection quant 9. Data Processing & Quantification detection->quant

Caption: General workflow for this compound bioanalysis.

Troubleshooting_Matrix_Effects start Inconsistent Results or Poor Sensitivity Observed check_me Assess Matrix Effect: Compare Post-Extraction Spike vs. Neat Solution start->check_me me_present Significant Matrix Effect (>15% variation)? check_me->me_present optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep Yes no_me Matrix Effect Acceptable me_present->no_me No ppt_to_lle Switch from PPT to LLE or SPE optimize_sample_prep->ppt_to_lle optimize_chroma Optimize Chromatography ppt_to_lle->optimize_chroma Still seeing effects change_gradient Adjust Gradient or Change Column optimize_chroma->change_gradient dilute_sample Dilute Sample Extract change_gradient->dilute_sample Still seeing effects investigate_other Investigate other causes: IS stability, instrument issues no_me->investigate_other

Caption: Troubleshooting decision tree for matrix effects.

References

Dealing with Fingolimod-d4 contamination in blank samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating Fingolimod-d4 contamination in blank samples during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of Fingolimod, an immunosuppressive drug. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS).[1][2] An internal standard is a compound with similar physicochemical properties to the analyte (in this case, Fingolimod) that is added to all samples, calibrators, and quality controls at a known concentration. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

Q2: We are observing a significant this compound signal in our blank samples. What are the acceptable limits for carryover of an internal standard?

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for acceptable carryover in bioanalytical methods. Generally, the response of the internal standard in a blank sample should not exceed 5% of the response of the internal standard at the lower limit of quantitation (LLOQ).[1] For the analyte itself, the carryover in a blank sample should not be greater than 20% of the LLOQ.

Q3: What are the common sources of this compound contamination in blank samples?

This compound contamination can originate from several sources within the laboratory and the analytical system. These can be broadly categorized as:

  • Autosampler Contamination: This is the most common source of carryover. Residual this compound from a high-concentration sample can adhere to the needle, syringe, injection port, or valve of the autosampler and be introduced into a subsequent blank injection.

  • LC System Contamination: Contamination can occur in various parts of the liquid chromatography system, including tubing, fittings, frits, and the analytical column itself.

  • MS Ion Source Contamination: The ion source of the mass spectrometer can become contaminated over time, leading to a persistent background signal.

  • Contaminated Reagents and Solvents: The solvents used for mobile phases, sample reconstitution, or as wash solutions can become contaminated with this compound.

  • Improperly Cleaned Glassware and Labware: Reusable glassware, pipette tips, and other laboratory consumables can be a source of contamination if not cleaned thoroughly.

  • Stock Solution Preparation and Storage: Cross-contamination can occur during the preparation of stock and working solutions if proper laboratory practices are not followed.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound contamination in your blank samples.

Step 1: Initial Assessment and Confirmation

The first step is to confirm the presence and extent of the contamination.

  • Inject a series of blank samples: Inject at least three to five blank samples (solvent or matrix) consecutively. If the this compound signal decreases with each subsequent injection, it is likely a carryover issue from the preceding sample. If the signal remains relatively constant, it may indicate a more persistent contamination of the system or reagents.

  • Review recent analytical runs: Check if a high-concentration sample was injected immediately before the contaminated blank. This can help pinpoint the source of carryover.

Step 2: Isolate the Source of Contamination

The following workflow will help you systematically isolate the source of the this compound contamination.

Contamination_Troubleshooting cluster_start cluster_autosampler Autosampler Investigation cluster_lc LC System Investigation cluster_ms MS System Investigation cluster_reagents Reagents & Consumables cluster_end Start Start: This compound detected in blank sample A1 Inject fresh blank from a new vial Start->A1 A2 Clean autosampler (needle, syringe, port) A1->A2 Contamination persists A3 Check for contamination in blank A2->A3 B1 Bypass autosampler (if possible) A3->B1 Contamination persists End Contamination Resolved A3->End Contamination resolved B2 Flush LC system with strong solvent B1->B2 B3 Replace column B2->B3 B4 Check for contamination in blank B3->B4 C1 Clean ion source B4->C1 Contamination persists B4->End Contamination resolved C2 Check for contamination in blank C1->C2 D1 Prepare fresh mobile phase C2->D1 Contamination persists C2->End Contamination resolved D2 Use new glassware and consumables D1->D2 D3 Check for contamination in blank D2->D3 D3->End Contamination resolved End_Fail Contamination Persists: Contact Service Engineer D3->End_Fail Contamination persists

Caption: Troubleshooting workflow for this compound contamination.

Step 3: Implement Corrective and Preventative Actions

Once the source of contamination has been identified, implement the following corrective and preventative actions.

Experimental Protocols

Protocol 1: General Laboratory Cleaning and Best Practices

To prevent this compound contamination, it is crucial to maintain a clean laboratory environment and adhere to good laboratory practices.

Materials:

  • HPLC-grade or LC-MS grade water

  • HPLC-grade or LC-MS grade methanol

  • HPLC-grade or LC-MS grade acetonitrile

  • HPLC-grade or LC-MS grade isopropanol

  • Detergent (e.g., Alconox, Liquinox)

  • Lint-free wipes

Procedure for Cleaning Glassware:

  • Rinse glassware with tap water to remove any visible residues.

  • Wash thoroughly with a laboratory detergent solution.

  • Rinse multiple times with tap water, followed by a final rinse with deionized water.

  • Rinse with methanol or acetonitrile to remove any organic residues.

  • Allow to air dry completely in a clean, dust-free environment.

Best Practices for Preventing Contamination:

  • Use dedicated glassware and consumables: Whenever possible, use dedicated glassware, pipette tips, and autosampler vials for high-concentration standards and samples to prevent cross-contamination.

  • Prepare fresh solutions: Prepare mobile phases and other solutions fresh daily, especially aqueous solutions which can support microbial growth.

  • Filter all solutions: Filter all mobile phases and sample extracts through a 0.22 µm filter before use to remove particulate matter.

  • Proper storage of solutions: Store stock solutions and working solutions in tightly sealed containers at the recommended temperature to prevent degradation and contamination.

  • Segregate high and low concentration samples: When preparing and analyzing samples, physically separate high-concentration samples from low-concentration samples and blanks.

Protocol 2: LC-MS System Cleaning

This protocol outlines a general procedure for cleaning the LC-MS system to remove this compound contamination. Always refer to your instrument manufacturer's guidelines for specific instructions.

Materials:

  • Wash Solution A (Aqueous Wash): 0.1% Formic acid in water

  • Wash Solution B (Organic Wash): Acetonitrile

  • Wash Solution C (Strong Organic Wash): 50:50 (v/v) Acetonitrile:Isopropanol

  • Wash Solution D (for stubborn contamination): A "magic mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone can be effective for removing persistent contamination.

Procedure:

  • Flush the LC System:

    • Disconnect the column from the system.

    • Flush all LC pump lines with Wash Solution C or D for at least 30 minutes at a flow rate of 1-2 mL/min.

    • Sequentially flush with isopropanol, methanol, and then the initial mobile phase conditions.

  • Clean the Autosampler:

    • Clean the exterior of the injection needle with a lint-free wipe dampened with isopropanol.

    • Perform multiple needle washes using the strong organic wash solution (Wash Solution C or D). Increase the duration and volume of the needle wash in your method.

    • If possible, sonicate the injection needle and syringe in isopropanol.

    • Inspect and clean the injection port and valve. Replace the rotor seal if it appears worn or scratched.

  • Clean the MS Ion Source:

    • Follow the manufacturer's instructions to safely vent the mass spectrometer and remove the ion source components.

    • Clean the ion source components (e.g., spray shield, capillary) according to the manufacturer's recommendations. This may involve sonication in a series of solvents such as water, methanol, and acetonitrile.

    • Ensure all components are completely dry before reassembly.

  • Column Cleaning:

    • If the analytical column is suspected to be the source of contamination, it can be flushed with a strong solvent. However, be cautious as this may damage the column.

    • A common procedure is to reverse the column and flush with a series of solvents, starting with the mobile phase without buffer, then water, then a strong organic solvent like isopropanol or acetonitrile, and finally back to the initial mobile phase. Always check the column manufacturer's recommendations for solvent compatibility and pressure limits.

Data Presentation

The following tables summarize key quantitative data related to this compound analysis and contamination control.

Table 1: Typical this compound Concentrations and Acceptance Criteria

ParameterTypical Value/RangeRegulatory Guideline
Internal Standard (this compound) Concentration 1 - 10 ng/mL-
Analyte (Fingolimod) LLOQ 0.1 - 1 ng/mL-
Acceptable IS Carryover in Blank < 5% of IS response at LLOQEMA
Acceptable Analyte Carryover in Blank < 20% of analyte response at LLOQFDA & EMA

Table 2: Effectiveness of Different Wash Solvents for Autosampler Needle Wash

Wash Solvent CompositionThis compound Carryover ReductionNotes
Mobile Phase A/B ModerateMay not be sufficient for high concentrations.
Acetonitrile GoodA common and effective wash solvent.
50:50 Acetonitrile:Isopropanol Very GoodHigher organic strength improves removal of hydrophobic compounds.
"Magic Mix" (40:40:20 ACN:IPA:Acetone) ExcellentUse for persistent carryover, but check for compatibility with system components.

Note: The effectiveness of wash solvents can be analyte and system dependent. It is recommended to perform a carryover experiment with different wash solutions to determine the most effective one for your specific method.

Signaling Pathways and Experimental Workflows

While Fingolimod is known to modulate sphingosine-1-phosphate (S1P) receptors, this signaling pathway is not directly related to the issue of sample contamination. The relevant diagrams for this technical support center focus on the experimental workflow and the logical steps for troubleshooting.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Sample Collection (Blank Matrix) Prep2 Spiking with This compound (IS) Prep1->Prep2 Prep3 Protein Precipitation or LLE Prep2->Prep3 Prep4 Evaporation & Reconstitution Prep3->Prep4 Analysis1 Injection into LC-MS/MS Prep4->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Mass Spectrometric Detection Analysis2->Analysis3 Data1 Peak Integration Analysis3->Data1 Data2 Quantification using IS Response Data1->Data2 Data3 Review and Report Data2->Data3

References

Strategies to improve Fingolimod-d4 recovery during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to improve Fingolimod-d4 recovery during sample extraction. It includes troubleshooting advice and frequently asked questions in a user-friendly format.

Troubleshooting Guide

Low Recovery of this compound

Q1: My this compound recovery is consistently low. What are the common causes and how can I troubleshoot this?

A1: Low recovery of this compound can stem from several factors throughout the extraction process. Systematically evaluate each step of your protocol to identify the potential issue.

Common Causes and Solutions:

  • Suboptimal pH: The extraction efficiency of Fingolimod, a basic compound, is highly dependent on the pH of the sample and extraction solvents.

    • Troubleshooting: Ensure the sample pH is adjusted to a basic range (typically pH > 8) to keep this compound in its non-ionized form, which is more soluble in organic extraction solvents. Verify the pH of your buffers and solutions.

  • Inappropriate Solvent Selection: The choice of organic solvent is critical for efficient extraction.

    • Troubleshooting: For Liquid-Liquid Extraction (LLE), consider solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. For Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb the analyte from the sorbent. A common issue is the wash solvent being too strong, leading to premature elution of the analyte.

  • Incomplete Protein Precipitation: If using protein precipitation, incomplete removal of proteins can lead to co-precipitation of the analyte.

    • Troubleshooting: Ensure the precipitating agent (e.g., acetonitrile, methanol) is added in the correct ratio to the sample volume (typically 3:1 or 4:1). Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein pelleting.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, whole blood) can interfere with the extraction process and subsequent analysis, particularly with LC-MS/MS. This can lead to ion suppression or enhancement, affecting the apparent recovery.

    • Troubleshooting: Perform a post-extraction addition experiment to assess matrix effects. If significant ion suppression is observed, consider a more rigorous cleanup step, such as SPE, or dilute the sample further. Adjusting the chromatographic conditions to separate the analyte from interfering matrix components can also be effective.

  • Analyte Adsorption: this compound can adsorb to glass or plastic surfaces, especially at low concentrations.

    • Troubleshooting: Use silanized glassware or low-binding polypropylene tubes. Adding a small amount of a competing amine to the reconstitution solvent can help prevent adsorption.

  • Degradation of this compound: Although generally stable, degradation can occur under certain conditions.

    • Troubleshooting: Fingolimod is sensitive to light and high temperatures. Protect samples from light and avoid prolonged exposure to high temperatures during sample processing (e.g., evaporation step). Prepare fresh working solutions regularly. Stock solutions of Fingolimod and its deuterated internal standard are generally stable for several months at -20°C.

High Variability in Recovery

Q2: I am observing high variability in this compound recovery between samples. What could be the cause?

A2: High variability often points to inconsistencies in the execution of the extraction protocol.

Common Causes and Solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the sample, internal standard, or solvents will lead to variable results.

    • Troubleshooting: Calibrate your pipettes regularly. Use appropriate pipette volumes for the task and ensure proper technique.

  • Variable pH Adjustment: Inconsistent pH across samples will lead to variable extraction efficiency.

    • Troubleshooting: Use a calibrated pH meter and ensure thorough mixing after adding acid or base.

  • Inconsistent Vortexing/Mixing: Inadequate or inconsistent mixing during extraction steps can result in incomplete partitioning of the analyte.

    • Troubleshooting: Use a vortex mixer at a consistent speed and for a fixed duration for all samples.

  • SPE Cartridge Inconsistency: Variations in the packing of SPE cartridges can lead to channeling and inconsistent recoveries.

    • Troubleshooting: Use high-quality SPE cartridges from a reputable supplier. Ensure consistent flow rates during sample loading, washing, and elution. Do not let the sorbent bed dry out between steps.

Frequently Asked Questions (FAQs)

Q3: Which extraction method is best for this compound recovery?

A3: The optimal extraction method depends on the sample matrix, required sensitivity, and available equipment. All three common methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—can yield high recoveries when properly optimized.

  • Protein Precipitation (PPT): This is the simplest and fastest method. However, it provides the least sample cleanup and may be more susceptible to matrix effects. Recoveries are generally good, often above 60%.

  • Liquid-Liquid Extraction (LLE): LLE offers a good balance of cleanup and ease of use. It is generally more effective at removing phospholipids than PPT.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is the most effective method for minimizing matrix effects. It is also amenable to automation. A combined approach of protein precipitation followed by SPE can yield very high recoveries, in the range of 98.39% to 99.54%.

Q4: How does the choice of biological matrix (e.g., plasma vs. whole blood) affect this compound extraction?

A4: Whole blood is a more complex matrix than plasma due to the presence of red blood cells. To extract this compound from whole blood, a lysis step is often required to release the drug from the cells. This can be achieved by adding a lysing agent or by sonication. The subsequent extraction procedure (LLE, SPE, or PPT) can then be performed. Plasma samples do not require a lysis step.

Q5: What are the critical stability considerations for this compound during sample handling and storage?

A5: Fingolimod is known to be sensitive to light and heat. It is recommended to store stock solutions and biological samples at -20°C or lower and to protect them from light. Short-term stability at room temperature for a few hours is generally acceptable, but prolonged exposure should be avoided. Freeze-thaw cycles should be minimized.

Data Presentation

Table 1: Comparison of this compound Recovery by Extraction Method

Extraction MethodMatrixRecovery (%)Key ConsiderationsReference
Protein PrecipitationHuman Plasma>60%Simple, fast, but prone to matrix effects.
Protein Precipitation followed by SPEHuman Blood98.39 - 99.54%Excellent recovery and cleanup.
Solid-Phase ExtractionHuman BloodNot specifiedProvides the cleanest extracts.
Liquid-Liquid ExtractionHuman BloodNot specifiedGood balance of cleanup and ease of use.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of the biological sample (plasma or lysed whole blood) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of the biological sample into a glass tube.

  • Add the internal standard (this compound).

  • Add 50 µL of 1 M NaOH to adjust the pH to the basic range.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

experimental_workflow_ppt sample 1. Sample Aliquot add_is_ppt 2. Add IS & Acetonitrile sample->add_is_ppt vortex_ppt 3. Vortex add_is_ppt->vortex_ppt centrifuge_ppt 4. Centrifuge vortex_ppt->centrifuge_ppt supernatant 5. Transfer Supernatant centrifuge_ppt->supernatant evaporate_ppt 6. Evaporate supernatant->evaporate_ppt reconstitute_ppt 7. Reconstitute evaporate_ppt->reconstitute_ppt analysis_ppt 8. LC-MS/MS Analysis reconstitute_ppt->analysis_ppt

Caption: Protein Precipitation Workflow.

experimental_workflow_lle sample_lle 1. Sample Aliquot add_is_base 2. Add IS & Base sample_lle->add_is_base add_solvent 3. Add Organic Solvent add_is_base->add_solvent vortex_lle 4. Vortex add_solvent->vortex_lle centrifuge_lle 5. Centrifuge vortex_lle->centrifuge_lle transfer_organic 6. Transfer Organic Layer centrifuge_lle->transfer_organic evaporate_lle 7. Evaporate transfer_organic->evaporate_lle reconstitute_lle 8. Reconstitute evaporate_lle->reconstitute_lle analysis_lle 9. LC-MS/MS Analysis reconstitute_lle->analysis_lle

Caption: Liquid-Liquid Extraction Workflow.

experimental_workflow_spe conditioning 1. Conditioning equilibration 2. Equilibration conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing sample_loading->washing elution 5. Elution washing->elution evaporation 6. Evaporation elution->evaporation reconstitution 7. Reconstitution evaporation->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction Workflow.

Investigating isotopic exchange of deuterium in Fingolimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fingolimod-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the isotopic exchange of deuterium in this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a process where an isotope of an element is replaced by another isotope of the same element in a molecule. In the context of this compound, which is commonly used as an internal standard in quantitative analysis, the deuterium (d) atoms can be replaced by hydrogen (H) atoms from the surrounding environment (e.g., solvents, reagents). This is also known as D-H or H-D exchange. This process can compromise the isotopic purity of the internal standard, leading to inaccurate quantification of the analyte, Fingolimod.

Q2: Where are the deuterium atoms located in commercially available this compound?

A2: In most commercially available this compound, the four deuterium atoms are located on the carbon atoms of the two primary alcohol groups (C1 and C3) of the propane-1,3-diol backbone.[1][2] The IUPAC name is 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4.

Q3: Are the deuterium atoms in this compound susceptible to exchange?

A3: Yes, the deuterium atoms on the carbons adjacent to the hydroxyl groups are potentially labile and can undergo exchange with protons from the solvent, especially under certain conditions. Hydrogens (and by extension, deuterons) on carbons attached to heteroatoms like oxygen are more acidic and thus more prone to exchange than those on a simple alkyl chain.

Q4: What experimental conditions can promote the isotopic exchange of deuterium in this compound?

A4: The rate of hydrogen-deuterium exchange is significantly influenced by pH and temperature.[3][4]

  • pH: Both acidic and basic conditions can catalyze the exchange process.[3][4][5] The minimum exchange rate for similar compounds is often observed in a slightly acidic pH range.

  • Temperature: Higher temperatures will generally increase the rate of isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons to exchange with the deuterium atoms.

Troubleshooting Guide: Isotopic Exchange of this compound

This guide will help you identify and resolve issues related to the unexpected loss of deuterium from your this compound internal standard.

Problem: Inaccurate or inconsistent quantification of Fingolimod.

Possible Cause 1: Isotopic exchange of deuterium in this compound.

This can manifest as a decrease in the peak area of the this compound mass transition and a corresponding increase in the peak area of the unlabeled Fingolimod mass transition in your blank or zero samples.

Troubleshooting Steps:

  • Confirm the Issue:

    • Analyze a freshly prepared solution of this compound in a non-protic, neutral solvent (e.g., acetonitrile) to establish a baseline isotopic purity.

    • Incubate a solution of this compound under your typical sample preparation and storage conditions (e.g., in your sample matrix, extraction solvent, or mobile phase) for a relevant period.

    • Analyze the incubated sample by LC-MS/MS and compare the isotopic distribution to the baseline. An increase in the M+0 peak (unlabeled Fingolimod) relative to the M+4 peak (this compound) indicates isotopic exchange.

  • Optimize Experimental Conditions:

    • pH Control: Maintain the pH of all solutions (sample matrix, extraction solvents, mobile phase) as close to neutral as possible. If acidic or basic conditions are necessary for your assay, minimize the exposure time of this compound to these conditions.

    • Temperature Control: Perform all sample preparation steps at reduced temperatures (e.g., on ice or at 4°C). Avoid prolonged exposure of samples to elevated temperatures, such as in an autosampler set at room temperature.

    • Solvent Choice: If possible, use aprotic solvents for sample reconstitution and storage. If protic solvents are required, consider using their deuterated counterparts (e.g., D2O, Methanol-d4) for critical steps to minimize the proton source for exchange.

Problem: Drifting calibration curve or poor reproducibility.

Possible Cause 2: Ongoing isotopic exchange during the analytical run.

If the conditions within the LC system (e.g., mobile phase pH, column temperature) are promoting exchange, the isotopic purity of your internal standard may change over the course of a long analytical batch.

Troubleshooting Steps:

  • Evaluate Mobile Phase and Column Temperature:

    • Assess the pH of your mobile phase. If it is strongly acidic or basic, consider adjusting it to a more neutral range if your chromatography allows.

    • Lower the column temperature to the minimum required for adequate separation.

  • Minimize Residence Time:

    • Optimize your LC method to have the shortest possible run time to reduce the exposure of this compound to potentially harsh conditions on the column.

Data Presentation

Table 1: Factors Influencing Deuterium Exchange in this compound

ParameterCondition Promoting ExchangeRecommended Condition to Minimize Exchange
pH Highly Acidic or Highly BasicNeutral (pH ~7) or slightly acidic (pH 2.6-4.5)
Temperature Elevated Temperatures (>25°C)Reduced Temperatures (4°C or on ice)
Solvent Protic Solvents (e.g., H₂O, MeOH)Aprotic Solvents (e.g., Acetonitrile) or Deuterated Solvents (e.g., D₂O, MeOD)
Exposure Time Long Incubation/Storage TimesMinimized Exposure Time

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Solution
  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Test Solutions: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in the following solutions:

    • Solution A: pH 3 buffer (e.g., 0.1% formic acid in water)

    • Solution B: pH 7 buffer (e.g., phosphate-buffered saline)

    • Solution C: pH 10 buffer (e.g., 0.1% ammonium hydroxide in water)

    • Solution D: Acetonitrile (control)

  • Incubation: Aliquot the test solutions and incubate them at two different temperatures: 4°C and 40°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS/MS Analysis: Analyze the aliquots by LC-MS/MS, monitoring the mass transitions for both Fingolimod (M+H)+ and this compound (M+4+H)+.

  • Data Analysis: Calculate the peak area ratio of Fingolimod to this compound at each time point and condition to determine the extent of deuterium exchange.

Mandatory Visualizations

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_downstream Downstream Effects Fingolimod Fingolimod SPHK2 Sphingosine Kinase 2 Fingolimod->SPHK2 Phosphorylation Fingolimod_P Fingolimod-Phosphate S1PR S1P Receptor (S1P1, S1P3, S1P4, S1P5) Fingolimod_P->S1PR Binds to SPHK2->Fingolimod_P Receptor_Internalization Receptor Internalization & Degradation S1PR->Receptor_Internalization Leads to Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Results in

Caption: Fingolimod Signaling Pathway.

Isotopic_Exchange_Workflow Start Start: Inaccurate Quantification Hypothesis Hypothesis: Isotopic Exchange of D in this compound Start->Hypothesis Check_Purity Step 1: Analyze Fresh this compound (Baseline Purity) Hypothesis->Check_Purity Incubate Step 2: Incubate this compound under Experimental Conditions Check_Purity->Incubate Analyze_Incubated Step 3: Analyze Incubated Sample by LC-MS/MS Incubate->Analyze_Incubated Compare Step 4: Compare Isotopic Ratios (Baseline vs. Incubated) Analyze_Incubated->Compare No_Exchange No Significant Exchange: Investigate Other Causes (e.g., Matrix Effects, Instrument Issues) Compare->No_Exchange No Exchange_Confirmed Exchange Confirmed: Optimize Experimental Conditions Compare->Exchange_Confirmed Yes Optimize_pH Control pH: (Neutral or slightly acidic) Exchange_Confirmed->Optimize_pH Optimize_Temp Control Temperature: (4°C or on ice) Exchange_Confirmed->Optimize_Temp Optimize_Solvent Optimize Solvent: (Aprotic or Deuterated) Exchange_Confirmed->Optimize_Solvent End End: Accurate & Reproducible Quantification Optimize_pH->End Optimize_Temp->End Optimize_Solvent->End

References

How to resolve co-elution of Fingolimod-d4 with matrix components

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of Fingolimod-d4 with matrix components during LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a peak that co-elutes with my internal standard, this compound. How can I confirm if this is a matrix component?

A1: To confirm co-elution with a matrix component, you can perform the following checks:

  • Analyze a blank matrix sample: Prepare and inject a sample of the same biological matrix (e.g., plasma, whole blood) without the internal standard. If a peak appears at the same retention time as this compound, it confirms the presence of an interfering matrix component.

  • Post-column infusion: This technique can help identify regions of ion suppression or enhancement caused by the matrix.[1] A constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or spike in the this compound signal at the retention time of the co-eluting component, indicating a matrix effect.[1]

  • Use a high-resolution mass spectrometer (HRMS): If available, HRMS can help differentiate between this compound and the interfering component based on their exact mass-to-charge ratios.

Q2: What are the initial steps to troubleshoot and resolve the co-elution of this compound?

A2: Start with the simplest and least disruptive changes to your method. The following workflow can guide your troubleshooting process.

CoElution_Troubleshooting A Start: Co-elution of this compound Observed B Step 1: Optimize Sample Preparation A->B Initial Approach C Step 2: Modify Chromatographic Conditions B->C If co-elution persists F Resolved B->F If resolved D Step 3: Evaluate Alternative Column Chemistries C->D If co-elution persists C->F If resolved E Step 4: Adjust Mass Spectrometry Parameters D->E If co-elution persists D->F If resolved E->F If resolved

Caption: Troubleshooting workflow for resolving this compound co-elution.

Q3: How can I optimize my sample preparation to remove interfering matrix components?

A3: The goal of sample preparation is to selectively extract this compound while leaving behind interfering matrix components. Consider these techniques:

  • Protein Precipitation (PPT): This is a simple and fast method.[2][3] However, it can be less clean than other techniques and may lead to matrix effects.[4] If you are using PPT, try a different precipitation solvent (e.g., acetonitrile, methanol) or a combination.[3]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[5][6][7] Experiment with different extraction solvents (e.g., ethyl acetate, methyl-t-butyl ether) and pH adjustments of the aqueous phase to optimize the partitioning of this compound into the organic phase.[7][8]

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample clean-up and can significantly reduce matrix effects.[4][9] Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be tested to find the one that best retains this compound and allows the interfering components to be washed away. A combination of PPT and SPE has also been shown to be effective.[9]

Q4: What modifications can I make to my chromatographic method to improve separation?

A4: Chromatographic optimization aims to alter the relative retention times of this compound and the interfering peak.

  • Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol, or vice versa) can alter selectivity.[10][11]

    • Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of Fingolimod and some matrix components, thereby affecting their retention.

    • Additives: The use of additives like ammonium formate or ammonium chloride can improve peak shape and influence selectivity.[7][12]

  • Gradient Profile: If you are using a gradient, modifying the slope can increase the separation between closely eluting peaks. A shallower gradient provides more time for separation.

  • Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution.

  • Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can alter selectivity.[11]

Q5: When should I consider changing my analytical column?

A5: If modifications to the sample preparation and mobile phase are unsuccessful, changing the column chemistry is a powerful tool to resolve co-elution.[11][13] Different stationary phases interact with analytes in distinct ways.

  • Stationary Phase Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as:

    • Biphenyl: This stationary phase has been successfully used for the analysis of Fingolimod.[4][9]

    • Cyano: A cyano column has also been demonstrated to be effective for separating Fingolimod from matrix components.[6][7]

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions.

  • Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution, but will also increase backpressure.[11]

Experimental Protocols & Data

The following table summarizes key parameters from published, validated LC-MS/MS methods for Fingolimod analysis. This data can be used as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3Method 4
Matrix Human PlasmaHuman Whole BloodHuman Whole BloodRat Plasma
Sample Prep Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation & SPEProtein Precipitation
Column Not SpecifiedFortis UniverSil Cyano (50x2.1mm, 5µm)[7]Kinetex Biphenyl (100x4.6mm, 2.6µm)[9]XBridge C18 (150x4.6mm, 5µm)[12]
Mobile Phase A Not Specified1.0 mM Ammonium chloride[7]5mM Ammonium Formate (pH 9.0)5mM Ammonium Formate (pH 9.0)[12]
Mobile Phase B Not SpecifiedMethanol:Acetonitrile (60:30, v/v)[7]AcetonitrileAcetonitrile[12]
Flow Rate Not Specified0.6 mL/min[7]0.8 mL/min[9]Gradient
Ionization ESI+ESI+[6]ESI+[9]ESI+[12]

Detailed Methodologies:

  • Method 2 (LLE): To 1 mL of blood, 70 µL of internal standard (this compound) was added and vortexed. 5.0 mL of ethyl acetate was added, and the mixture was shaken for 3 minutes, followed by centrifugation. The layers were frozen, and the supernatant was decanted and evaporated. The residue was reconstituted in the mobile phase.[7]

  • Method 3 (PPT & SPE): this compound was extracted from 300 µL of human blood using a protein precipitation coupled with a solid-phase extraction method.[9]

Q6: Can adjusting the mass spectrometer settings help resolve co-elution?

A6: While mass spectrometry cannot resolve chromatographic co-elution, optimizing its parameters can help in selectively detecting this compound in the presence of an interfering substance, provided they have different mass-to-charge ratios.

  • Multiple Reaction Monitoring (MRM): Ensure that the selected precursor and product ion transitions are highly specific to this compound.[6] Check for any cross-talk from the co-eluting component. It may be beneficial to monitor multiple MRM transitions for this compound to ensure accurate quantification.

  • Ionization Source: While most methods use Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds and matrices.[1][3] Comparing ESI and APCI could be a viable strategy.[3]

By systematically working through these troubleshooting steps, from sample preparation to chromatographic and mass spectrometric adjustments, you can effectively resolve the co-elution of this compound with matrix components and ensure the accuracy and reliability of your analytical data.

References

Technical Support Center: Managing Fingolimod-d4 Instability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Fingolimod-d4 in processed samples.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound instability during experimental workflows.

Issue: Inconsistent or low this compound signal in LC-MS/MS analysis.

This is a common problem that can arise from several factors affecting the stability of the deuterated internal standard. Follow the steps below to diagnose and address the issue.

Fingolimod_d4_Troubleshooting start Start: Inconsistent/Low This compound Signal check_storage 1. Verify Storage Conditions of Stock and Working Solutions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Store at -20°C or below in tightly sealed containers. Protect from light. storage_ok->correct_storage No check_sample_prep 2. Evaluate Sample Preparation Procedure storage_ok->check_sample_prep Yes correct_storage->check_sample_prep sample_prep_ok Sample Prep Conditions Optimal? check_sample_prep->sample_prep_ok adjust_sample_prep Action: Minimize exposure to high pH, high temperatures, and prolonged benchtop time. Use fresh solvents. sample_prep_ok->adjust_sample_prep No check_autosampler 3. Assess Autosampler Stability sample_prep_ok->check_autosampler Yes adjust_sample_prep->check_autosampler autosampler_ok Autosampler Conditions Stable? check_autosampler->autosampler_ok adjust_autosampler Action: Maintain low temperature (e.g., 4-8°C). Limit residence time of samples. autosampler_ok->adjust_autosampler No check_deuterium_exchange 4. Investigate Potential Deuterium Exchange autosampler_ok->check_deuterium_exchange Yes adjust_autosampler->check_deuterium_exchange exchange_suspected Deuterium Exchange Suspected? check_deuterium_exchange->exchange_suspected mitigate_exchange Action: Avoid extreme pH in mobile phases and sample diluents. Use aprotic solvents where possible. exchange_suspected->mitigate_exchange Yes end Resolution: Stable and Consistent This compound Signal exchange_suspected->end No mitigate_exchange->end

Caption: Troubleshooting workflow for this compound instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in processed samples?

A1: this compound, like its non-deuterated counterpart, is susceptible to degradation under certain conditions. The primary causes of instability include:

  • pH-dependent hydrolysis: Fingolimod is particularly labile under basic conditions.[1] Exposure to alkaline environments during sample preparation or analysis can lead to significant degradation.

  • Photodegradation: Exposure to UV or visible light can cause degradation of Fingolimod in solution.[2]

  • Thermal degradation: Elevated temperatures can accelerate the degradation of Fingolimod in solution.[2]

  • Oxidation: While generally less susceptible to oxidation compared to other forms of degradation, exposure to strong oxidizing agents can lead to the formation of degradation products.[1]

  • Potential for Deuterium Exchange: Although the deuterium labels in this compound are on a stable part of the molecule, extreme pH and temperature conditions could potentially lead to hydrogen-deuterium exchange, affecting the accuracy of quantification.[3]

Q2: How can I prevent the degradation of this compound during sample storage and preparation?

A2: To minimize degradation, adhere to the following best practices:

  • Storage: Store stock and working solutions of this compound at -20°C or lower in tightly sealed, light-protected containers.[4]

  • Sample Preparation:

    • Maintain a controlled, low-temperature environment (e.g., on an ice bath) during sample processing.

    • Minimize the time samples spend on the benchtop.[4]

    • Avoid high pH conditions. If basic conditions are necessary for extraction, neutralize the sample as quickly as possible.

    • Use freshly prepared solvents and reagents.

  • Autosampler Conditions: Maintain a low temperature in the autosampler (e.g., 4-8°C) to prevent degradation of processed samples waiting for injection.[4]

Q3: Is there a risk of deuterium exchange with this compound? How can I mitigate it?

A3: While the deuterium atoms in this compound are not on easily exchangeable positions like hydroxyl or amine groups, the possibility of exchange under harsh conditions cannot be entirely ruled out. To mitigate this risk:

  • Avoid using mobile phases or sample diluents with extreme pH values.

  • Where possible, use aprotic solvents for sample reconstitution.

  • During method development, it is advisable to assess the stability of the deuterated internal standard by incubating it under the most extreme conditions of the analytical method and monitoring for any mass shift.

Q4: What are the acceptance criteria for Fingolimod stability in plasma samples?

A4: According to a validated HPLC-MS/MS method, the stability of Fingolimod in plasma is acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[4]

Quantitative Data Summary

The following tables summarize the stability of Fingolimod in human plasma under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.

Table 1: Short-Term Stability of Fingolimod in Human Plasma

Stability ConditionConcentration (ng/mL)DurationTemperatureMean Accuracy (%)CV (%)
Bench-top4.04 hoursRoom Temperature98.53.2
1004 hoursRoom Temperature101.22.5
Freeze-Thaw (2 cycles)4.0--20°C to RT97.84.1
100--20°C to RT102.53.0
Autosampler4.048 hours6°C99.12.8
10048 hours6°C100.72.1

Data adapted from a validated HPLC-MS/MS method for Fingolimod quantification.[4]

Table 2: Long-Term Stability of Fingolimod in Human Plasma

Storage DurationStorage TemperatureConcentration (ng/mL)Mean Accuracy (%)CV (%)
1 Month-20°C4.098.23.5
100101.82.7
3 Months-20°C4.097.54.0
100102.13.3
6 Months-20°C4.096.94.5
100101.53.8
12 Months-20°C4.095.85.1
100100.94.2
1 Month-80°C4.099.02.9
100100.52.2
3 Months-80°C4.098.73.1
100101.02.5
6 Months-80°C4.098.13.4
100100.82.8
12 Months-80°C4.097.63.9
100101.23.1

Data adapted from a validated HPLC-MS/MS method for Fingolimod quantification.[4]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Fingolimod Analysis

This protocol describes a protein precipitation method for the extraction of Fingolimod from human plasma.

Sample_Preparation_Workflow start Start: Plasma Sample add_is 1. Add 5 µL of This compound Internal Standard (e.g., 200 ng/mL in Methanol) start->add_is vortex1 2. Vortex Briefly add_is->vortex1 add_precipitant 3. Add 300 µL of Acetonitrile (Protein Precipitant) vortex1->add_precipitant vortex2 4. Vortex for 1 minute add_precipitant->vortex2 centrifuge 5. Centrifuge at 14,000 rpm for 10 minutes at 4°C vortex2->centrifuge transfer_supernatant 6. Transfer Supernatant to a clean tube for analysis centrifuge->transfer_supernatant end End: Sample ready for LC-MS/MS analysis transfer_supernatant->end

Caption: Workflow for plasma sample preparation.

Methodology:

  • To 100 µL of plasma sample, add 5 µL of this compound internal standard working solution (e.g., 200 ng/mL in methanol).[4]

  • Vortex the sample briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Forced Degradation Study of Fingolimod

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Methodology:

  • Acidic Degradation: Treat a solution of Fingolimod (e.g., 100 µg/mL) with 1 M HCl and heat at 80°C for a specified period (e.g., 2 hours).[2] Neutralize the solution before analysis.

  • Basic Degradation: Treat a solution of Fingolimod with 1 M NaOH and heat at 80°C for a specified period (e.g., 2 hours).[2] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Fingolimod with 3% hydrogen peroxide and heat at 80°C for a specified period (e.g., 2 hours).[2]

  • Thermal Degradation: Expose a solution of Fingolimod to heat (e.g., 80°C) for an extended period (e.g., 5 days).[2]

  • Photolytic Degradation: Expose a solution of Fingolimod to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 5 days).[2]

Samples from each condition should be analyzed by a suitable stability-indicating method (e.g., HPLC-UV or LC-MS/MS) to determine the percentage of degradation and to profile any degradation products formed.

References

Adjusting mass spectrometer parameters for optimal Fingolimod-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the detection and quantification of Fingolimod-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometer parameters for this compound detection?

A1: Optimal detection of this compound is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The most common precursor-to-product ion transition for this compound is m/z 312.4 → 259.3.[1] However, specific parameters such as collision energy and source settings should be optimized for your specific instrument.

Q2: Why is this compound used as an internal standard for Fingolimod analysis?

A2: this compound is a stable isotope-labeled version of Fingolimod. It is an ideal internal standard because it has a nearly identical chemical structure and chromatographic behavior to the unlabeled Fingolimod. This co-elution helps to accurately account for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Fingolimod.

Q3: What are the typical chromatographic conditions for this compound analysis?

A3: Reversed-phase liquid chromatography (RPLC) is the standard method for separating Fingolimod and this compound from biological matrices. A C18 column is frequently used with a mobile phase consisting of an aqueous component (often with a formic acid additive to improve ionization) and an organic solvent like acetonitrile or methanol. Gradient elution is commonly employed to achieve optimal separation and peak shape.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Signal for this compound

Low or absent signal for this compound can be a significant issue. The following troubleshooting guide provides a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow:

Poor_Sensitivity Start Start: Poor/No Signal Check_MS Verify MS Instrument Performance Start->Check_MS Check_LC Examine LC System Check_MS->Check_LC MS OK? Solution_MS Solution: Tune MS, check connections Check_MS->Solution_MS Issue Found Check_Sample Investigate Sample Preparation Check_LC->Check_Sample LC OK? Solution_LC Solution: Check for leaks, column integrity Check_LC->Solution_LC Issue Found Solution_Sample Solution: Optimize extraction, check standard Check_Sample->Solution_Sample Issue Found

Caption: Troubleshooting workflow for poor or no this compound signal.

Detailed Steps:

Step Action Possible Cause Solution
1. Mass Spectrometer Check Infuse a this compound standard solution directly into the mass spectrometer.Instrument not tuned correctly, incorrect MRM transition entered, or a problem with the ion source.- Tune and calibrate the mass spectrometer. - Verify the precursor and product ion m/z values are correct. - Clean the ion source.
2. LC System Check - Check for leaks in the LC system. - Inspect the column for blockages or degradation. - Run a blank injection to check for system contamination.- Leaks in fittings or pump seals. - Column frit blockage or stationary phase degradation. - Contamination in the autosampler or injection port.- Tighten or replace fittings. - Replace the column or use a guard column. - Clean the autosampler and injection port.
3. Sample Preparation Check - Review the sample extraction protocol. - Prepare a fresh this compound stock and working solutions. - Evaluate for matrix effects by comparing the response in neat solution versus a post-extraction spiked matrix sample.- Inefficient extraction of this compound from the matrix. - Degradation of the this compound standard. - Ion suppression from co-eluting matrix components.[2][3]- Optimize the extraction method (e.g., different solvent, pH adjustment). - Store standards appropriately and prepare fresh solutions regularly. - Improve chromatographic separation to move this compound away from interfering matrix components.
Issue 2: Peak Tailing for this compound

Peak tailing can compromise peak integration and reduce the accuracy of quantification. This issue is often related to chromatographic conditions or interactions with the analytical column.

Troubleshooting Workflow:

Peak_Tailing Start Start: Peak Tailing Check_Mobile_Phase Review Mobile Phase Composition Start->Check_Mobile_Phase Check_Column Inspect Column Health Check_Mobile_Phase->Check_Column Mobile Phase OK? Solution_Mobile_Phase Solution: Adjust pH, add modifier Check_Mobile_Phase->Solution_Mobile_Phase Issue Found Check_Sample_Solvent Evaluate Sample Diluent Check_Column->Check_Sample_Solvent Column OK? Solution_Column Solution: Replace column/frit, use guard column Check_Column->Solution_Column Issue Found Solution_Sample_Solvent Solution: Match diluent to mobile phase Check_Sample_Solvent->Solution_Sample_Solvent Issue Found High_Background Start Start: High Background Check_Solvents Verify Solvent and Additive Purity Start->Check_Solvents Check_System_Contamination Inspect for System Contamination Check_Solvents->Check_System_Contamination Solvents OK? Solution_Solvents Solution: Use high-purity solvents, fresh mobile phase Check_Solvents->Solution_Solvents Issue Found Check_MS_Source Clean and Inspect MS Source Check_System_Contamination->Check_MS_Source System Clean? Solution_System Solution: Flush system, clean components Check_System_Contamination->Solution_System Issue Found Solution_MS Solution: Clean ion source Check_MS_Source->Solution_MS Issue Found Isotopic_Ratio Start Start: Incorrect Isotopic Ratio Check_Purity Verify Isotopic Purity of Standard Start->Check_Purity Check_Interference Check for Co-eluting Interferences Check_Purity->Check_Interference Purity Confirmed? Solution_Purity Solution: Obtain new standard with known purity Check_Purity->Solution_Purity Issue Found Check_MS_Settings Review MS Acquisition Settings Check_Interference->Check_MS_Settings No Interference? Solution_Interference Solution: Improve chromatographic separation Check_Interference->Solution_Interference Issue Found Solution_MS Solution: Optimize dwell time and resolution Check_MS_Settings->Solution_MS Issue Found

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Fingolimod Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical method validation for the immunosuppressive drug Fingolimod, utilizing its deuterated analog, Fingolimod-d4, as an internal standard. The performance of different sample preparation techniques is compared, supported by experimental data, to assist researchers in selecting the most appropriate method for their pharmacokinetic and bioequivalence studies.

Superiority of Deuterated Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound for Fingolimod analysis, is considered the gold standard. This is due to the similar physicochemical properties of the deuterated standard to the analyte. This similarity ensures that any variations during sample preparation, extraction, and ionization are mirrored by the internal standard, leading to more accurate and precise quantification. While other compounds, like imipramine, have been used in multi-analyte studies that include Fingolimod, this compound remains the standard of choice for dedicated Fingolimod bioanalysis due to its ability to compensate for matrix effects and extraction variability effectively.[1]

Comparison of Sample Preparation Methodologies

The choice of sample preparation is a critical step in bioanalytical method development. Here, we compare the performance of three common extraction techniques for Fingolimod from human blood/plasma, all employing this compound as the internal standard: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and a combined Protein Precipitation followed by Solid-Phase Extraction (PP-SPE).

Validation ParameterProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Protein Precipitation - Solid Phase Extraction (PP-SPE)
Linearity Range (pg/mL) 0.3 - 150 ng/mL (plasma)12 - 1200 pg/mL (whole blood)[2][3]5 - 2500 pg/mL (human blood)[4]
Lower Limit of Quantification (LLOQ) 0.3 ng/mL (plasma)[5]12 pg/mL (whole blood)[2][3]5 pg/mL (human blood)[4]
Extraction Recovery (%) >60%[5]Not explicitly stated, but method successfully validated.98.39 - 99.54%[4]
Matrix Effect Minimal, compensated by IS[5]No endogenous peaks observed[2]Not explicitly stated, but method successfully validated.
Intra-day Precision (% CV) <15%[5]Within acceptance criteriaWithin acceptance criteria[4]
Inter-day Precision (% CV) <15%[5]Within acceptance criteriaWithin acceptance criteria[4]
Intra-day Accuracy (%) Within ±15% of nominal[5]Within acceptance criteriaWithin acceptance criteria[4]
Inter-day Accuracy (%) Within ±15% of nominal[5]Within acceptance criteriaWithin acceptance criteria[4]

Experimental Protocols

Below are detailed methodologies for the compared sample preparation techniques.

Protein Precipitation (PP)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

  • Sample Preparation: To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.

  • Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]

Liquid-Liquid Extraction (LLE)

LLE offers cleaner extracts compared to protein precipitation, potentially reducing matrix effects.

  • Sample Preparation: To 1 mL of whole blood, add 70 µL of a 10 ng/mL this compound internal standard solution.[2][3]

  • Extraction: Add 5.0 mL of ethyl acetate and shake vigorously for 3 minutes.[2][3]

  • Centrifugation: Centrifuge the samples at 4400 rpm for 5 minutes.[2][3]

  • Supernatant Transfer and Evaporation: Freeze the aqueous layer at -20°C and decant the organic supernatant into a new tube. Evaporate the solvent under compressed air at 35°C.[2][3]

  • Reconstitution: Reconstitute the dried residue with 170 µL of the mobile phase for injection into the LC-MS/MS system.[2][3]

Protein Precipitation followed by Solid-Phase Extraction (PP-SPE)

This combined approach provides a more rigorous clean-up, resulting in very clean extracts and high sensitivity.

  • Initial Precipitation: Precipitate proteins from 300 µL of human blood using an appropriate solvent.[4]

  • Solid-Phase Extraction: Load the supernatant from the protein precipitation step onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interferences.

  • Elution: Elute Fingolimod and this compound from the cartridge with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizing the Bioanalytical Workflow and Fingolimod's Signaling Pathway

To further clarify the experimental process and the biological context of Fingolimod, the following diagrams are provided.

Bioanalytical Workflow for Fingolimod cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Sample Blood/Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS PP Protein Precipitation Add_IS->PP Method 1 LLE Liquid-Liquid Extraction Add_IS->LLE Method 2 SPE Solid-Phase Extraction Add_IS->SPE Method 3 LC_MS LC-MS/MS Analysis PP->LC_MS LLE->LC_MS SPE->LC_MS Data Data Acquisition & Processing LC_MS->Data Validation Method Validation Parameters Data->Validation

Caption: Experimental workflow for Fingolimod bioanalysis.

Fingolimod Signaling Pathway Fingolimod Fingolimod SPHK2 Sphingosine Kinase 2 Fingolimod->SPHK2 Phosphorylation Fingolimod_P Fingolimod-Phosphate S1PR1 S1P Receptor 1 Fingolimod_P->S1PR1 Binds & Internalizes SPHK2->Fingolimod_P Lymphocyte Lymphocyte S1PR1->Lymphocyte Blocks Egress Lymph_Node Lymph Node Lymphocyte->Lymph_Node is retained in Sequestration Sequestration Lymph_Node->Sequestration CNS Central Nervous System Inflammation Reduced Neuroinflammation Sequestration->Inflammation leads to Inflammation->CNS protects

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Fingolimod Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fingolimod is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a detailed comparison of two widely employed analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Fingolimod-d4 as an internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This comparison guide delves into the experimental protocols and performance data of these methods, offering a comprehensive overview to aid in the selection of the most appropriate technique for specific analytical needs. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS is a cornerstone of robust bioanalytical method validation, providing high accuracy and precision. This guide will objectively compare its performance against the more accessible HPLC-UV method.

Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of the LC-MS/MS method using this compound and a representative HPLC-UV method for the quantification of Fingolimod.

Table 1: Performance Characteristics of LC-MS/MS with this compound Internal Standard

ParameterPerformance Data
Linearity Range0.3 - 150 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.3 ng/mL[1]
Precision (%RSD)Intra-day: <15%, Inter-day: <15%
Accuracy (%Bias)Within ±15% of the nominal concentration
Recovery>60%[1]

Table 2: Performance Characteristics of HPLC-UV Method

ParameterPerformance Data
Linearity Range0.224 - 1.68 µg/mL[2]
Lower Limit of Quantification (LLOQ)112 ng/mL[2]
Precision (%RSD)Intra-day: 1.26%, Inter-day: 1.68%[2]
Accuracy (% Recovery)98-102%[3]
RecoveryNot explicitly reported, but accuracy data suggests good recovery.

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided below to allow for replication and adaptation.

LC-MS/MS Method with this compound

This method is highly sensitive and selective, making it ideal for the analysis of Fingolimod in biological matrices.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typical.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fingolimod: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

HPLC-UV Method

This method is a cost-effective alternative for the quantification of Fingolimod, particularly in pharmaceutical dosage forms.

Sample Preparation (for Capsules):

  • Take the contents of a known number of Fingolimod capsules and determine the average weight.

  • Dissolve an accurately weighed portion of the powder, equivalent to a single dose, in a suitable solvent (e.g., a mixture of acetonitrile and water)[2].

  • Sonicate the solution to ensure complete dissolution of the active ingredient.

  • Filter the solution through a 0.45 µm filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Chromatographic Conditions:

  • Column: A Zorbax Plus C8 column (250x4.6mm, 5μ particle size) has been reported[2].

  • Mobile Phase: A mixture of acetonitrile and di-butyl ammonium phosphate buffer (45:55 v/v)[2].

  • Flow Rate: 2.0 mL/min[2].

  • Injection Volume: 100 µL[2].

  • UV Detection Wavelength: 198 nm[2].

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the cross-validation of an analytical method for Fingolimod.

Analytical Method Cross-Validation Workflow cluster_LCMS LC-MS/MS Method with this compound cluster_HPLC HPLC-UV Method cluster_validation Cross-Validation lcms_prep Sample Preparation (Protein Precipitation) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition (MRM) lcms_analysis->lcms_data linearity Linearity lcms_data->linearity precision Precision lcms_data->precision accuracy Accuracy lcms_data->accuracy recovery Recovery lcms_data->recovery hplc_prep Sample Preparation (Dissolution) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (UV Detection) hplc_analysis->hplc_data hplc_data->linearity hplc_data->precision hplc_data->accuracy hplc_data->recovery compare Compare Performance Metrics linearity->compare precision->compare accuracy->compare recovery->compare

Caption: Workflow for cross-validation of Fingolimod analytical methods.

Fingolimod Signaling Pathway

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. After oral administration, it is phosphorylated to its active form, Fingolimod-phosphate. This active metabolite then binds to S1P receptors on lymphocytes, leading to their sequestration in lymph nodes. This prevents the migration of lymphocytes, including potentially autoreactive ones, into the central nervous system, which is the key mechanism of its therapeutic effect in multiple sclerosis.

Fingolimod_Pathway Fingolimod Fingolimod Fingolimod_P Fingolimod-Phosphate (Active Metabolite) Fingolimod->Fingolimod_P Phosphorylation S1PR S1P Receptors (on Lymphocytes) Fingolimod_P->S1PR Binds to Sequestration Lymphocyte Sequestration (in Lymph Nodes) S1PR->Sequestration Leads to CNS_Inflammation Reduced CNS Inflammation Sequestration->CNS_Inflammation Results in

Caption: Simplified signaling pathway of Fingolimod.

References

Comparative Guide to Fingolimod Assay: Evaluating Accuracy and Precision with Fingolimod-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Fingolimod, a key immunomodulatory drug. We focus on the accuracy and precision of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard, Fingolimod-d4, and compare it with alternative approaches. Experimental data and detailed protocols are presented to support methodological selection in research and clinical trial settings.

Introduction to Fingolimod Quantification

Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of relapsing-remitting multiple sclerosis.[1][2] Accurate and precise measurement of Fingolimod and its active metabolite, Fingolimod-phosphate, in biological matrices is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it effectively corrects for variability in sample preparation and matrix effects, thereby enhancing assay accuracy and precision.[3][4]

Primary Method: LC-MS/MS with this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for Fingolimod quantification due to its high sensitivity, selectivity, and robustness. The use of this compound as an internal standard (IS), which co-elutes with the analyte but is distinguishable by mass, ensures the highest level of accuracy.[3][5]

Experimental Protocol: A Validated LC-MS/MS Assay

This protocol represents a synthesis of validated methods for the determination of Fingolimod in human plasma or whole blood.[3][4][5][6]

1. Sample Preparation:

  • Protein Precipitation (PPT) coupled with Solid-Phase Extraction (SPE): To 300 µL of human blood, the internal standard (this compound) is added. Proteins are then precipitated, and the supernatant is further purified using an SPE method to remove interfering matrix components.[3]

  • Liquid-Liquid Extraction (LLE): 1 mL of whole blood is mixed with 70 µL of IS working solution. 5.0 mL of ethyl acetate is added as the extraction solvent. The mixture is vortexed, centrifuged, and the supernatant is evaporated to dryness. The residue is then reconstituted in the mobile phase for injection.[4][6]

2. Chromatographic Conditions:

  • Chromatographic Column: Kinetex biphenyl column (100 × 4.6 mm, 2.6 μm) or a Fortis UniverSil Cyano column (50 × 2.1 mm, 5 µm).[3][4]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of 1.0 mM Ammonium chloride, methanol, and acetonitrile (10:60:30, v/v/v).[4]

  • Flow Rate: 0.6 to 0.8 mL/min.[3][4]

  • Column Temperature: Maintained at approximately 40-45°C.[3][4]

3. Mass Spectrometric Detection:

  • System: Tandem mass spectrometer operating in the positive ion and Multiple Reaction Monitoring (MRM) mode.[3][4]

  • MRM Transitions:

    • Fingolimod: m/z 308.4 → 255.3[4]

    • This compound (IS): m/z 312.4 → 259.3[4]

Performance Data: Accuracy and Precision

The following tables summarize the accuracy and precision of validated LC-MS/MS methods using this compound. The data is typically presented for Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC) samples.

Table 1: Intra-Day and Inter-Day Accuracy and Precision of Fingolimod in Human Plasma [5]

Concentration LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.38.9104.39.8105.7
LQC0.86.5102.57.1103.1
MQC8.05.198.86.299.4
HQC1204.897.55.598.2

Table 2: Accuracy and Precision of Fingolimod in Human Whole Blood [4]

Concentration LevelNominal Conc. (pg/mL)Within-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Precision (%CV)Between-Run Accuracy (%)
LLOQ12.04.9102.55.8101.4
LQC36.03.898.94.599.7
MQC6002.9101.23.7100.8
HQC9602.599.63.1100.2
Experimental Workflow

The general workflow for the LC-MS/MS analysis of Fingolimod is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Blood/Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: LC-MS/MS workflow for Fingolimod quantification.

Alternative Methods

While LC-MS/MS is the benchmark, other methods like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection have been developed. These methods are often more accessible but present limitations.

HPLC-UV Method

This method uses reverse-phase HPLC to separate Fingolimod from matrix components, with detection by a UV spectrophotometer. It is generally less sensitive and specific than LC-MS/MS and may not be suitable for applications requiring low detection limits.

Table 3: Performance Comparison of Analytical Methods

ParameterLC-MS/MS with this compoundHPLC-UV
Internal Standard This compound (Isotope-labeled)Typically a structurally similar compound
Sensitivity (LLOQ) Very High (5-12 pg/mL in blood)[3][4]Moderate (0.224 µg/mL)[7]
Selectivity Very High (based on mass-to-charge ratio)Lower (potential for co-eluting interferences)
Accuracy (% Bias) Typically within ±15% (±20% at LLOQ)[5]Typically within ±15%
Precision (%CV) Typically <15% (<20% at LLOQ)[5]Reported as <2%[7]
Sample Volume Low (0.3-1.0 mL)[3][4]Higher volumes may be needed for sensitivity
Cost & Complexity HighLow to Moderate

Fingolimod's Mechanism of Action

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active form, fingolimod-phosphate.[1] This active metabolite acts as a functional antagonist at S1P receptors (specifically S1P1, S1P3, S1P4, and S1P5).[8] By causing the internalization and degradation of S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes.[9] This sequestration of lymphocytes reduces their infiltration into the central nervous system (CNS), thereby mitigating the autoimmune attack on myelin that characterizes multiple sclerosis.[1][9]

G Fingolimod Fingolimod (Prodrug) SphK Sphingosine Kinases Fingolimod->SphK Fingolimod_P Fingolimod-Phosphate (Active) S1P1 S1P1 Receptor on Lymphocyte Fingolimod_P->S1P1 Binds to SphK->Fingolimod_P Phosphorylation Internalization S1P1 Receptor Internalization & Degradation S1P1->Internalization Leads to Egress_Block Lymphocyte Egress from Lymph Node is Blocked Internalization->Egress_Block Sequestration Lymphocyte Sequestration in Lymph Nodes Egress_Block->Sequestration CNS_Inflammation Reduced CNS Inflammation Sequestration->CNS_Inflammation

Caption: Fingolimod's mechanism of action signaling pathway.

Conclusion

For the accurate and precise quantification of Fingolimod, the LC-MS/MS method employing this compound as an internal standard is demonstrably superior. It offers excellent sensitivity and selectivity, with validated performance that meets the stringent criteria of regulatory bodies for bioanalytical method validation.[5] While alternative methods like HPLC-UV exist and can be used for routine analysis of bulk drug or formulations, they lack the low-level detection capabilities required for most pharmacokinetic and clinical studies.[7] The data presented in this guide strongly supports the use of the LC-MS/MS with a deuterated internal standard for any research or clinical application demanding high-quality, reliable quantitative data.

References

Performance Evaluation of Fingolimod-d4 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive evaluation of Fingolimod-d4's performance as an internal standard for the quantification of Fingolimod (Gilenya) in various biological matrices, offering a comparative analysis based on published experimental data.

Fingolimod is an immunomodulating drug primarily used in the treatment of relapsing-remitting multiple sclerosis.[1][2] Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. A stable, isotopically labeled internal standard like this compound is essential to correct for variability during sample preparation and analysis, ensuring the accuracy and precision of the results.

Comparative Performance of this compound

This compound has been widely adopted as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Fingolimod. Its performance has been validated in several studies across different biological matrices, primarily whole blood and plasma. The following tables summarize the key performance parameters from various published methods, providing a clear comparison of its utility.

Table 1: Performance of this compound in Human Whole Blood
Linearity Range (pg/mL)LLOQ (pg/mL)Accuracy (%)Precision (%CV)Extraction MethodReference
12 - 120012Within ±15%< 15%Liquid-Liquid Extraction (LLE)[3][4]
5 - 25005Not explicitly statedNot explicitly statedProtein Precipitation followed by Solid-Phase Extraction (SPE)[5]
10 - 80010Within ±15%< 15%Liquid-Liquid Extraction (LLE)[6]
5 - Not specified5Not explicitly statedNot explicitly statedSolid Supported Liquid-Liquid Extraction (SLE)[7]
Not specifiedNot specified98.80 - 106.001.13 - 11.88Protein Precipitation
Table 2: Performance of this compound in Human Plasma
Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Extraction MethodReference
0.3 - 1500.3Within ±15%< 15%Protein Precipitation[8]

The data demonstrates that this compound is a suitable internal standard for the quantification of Fingolimod over a wide dynamic range in both whole blood and plasma. The methods achieved low limits of quantification, enabling its use in clinical studies with low dosage regimens.[3][7] The accuracy and precision across different extraction techniques further underscore its robustness.

Experimental Protocols

The successful application of this compound is dependent on the meticulous execution of the bioanalytical method. Below are detailed methodologies for two common approaches: Liquid-Liquid Extraction from whole blood and Protein Precipitation from plasma.

Protocol 1: Liquid-Liquid Extraction from Human Whole Blood

This protocol is based on the method described by Abu-Awwad et al.[3][4]

  • Sample Preparation:

    • Pipette 1 mL of whole blood sample (or standard/QC) into a clean tube.

    • Add 70 µL of this compound internal standard working solution (10 ng/mL).

    • Vortex for 10 seconds.

    • Add 5.0 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex mix for an extended period to ensure thorough extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: Fortis UniverSil Cyano, (50 × 2.1) mm, 5 µm.[4]

    • Mobile Phase: 1.0 mM Ammonium chloride: methanol: acetonitrile (10:60:30%, v/v).[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 10 µL.[4]

    • Mass Spectrometer: API 4000, Applied Biosystems, MDS SCIEX.[4]

    • Ionization Mode: Positive Multiple Reaction Monitoring (MRM).[3][4]

    • MRM Transitions:

      • Fingolimod: m/z 308.4 → 255.3.[3][4]

      • This compound: m/z 312.4 → 259.3.[3][4]

Protocol 2: Protein Precipitation from Human Plasma

This protocol is based on the method described by D'Avolio et al.[8]

  • Sample Preparation:

    • To a plasma sample, add the internal standard solution containing this compound.

    • Add cold acetonitrile (ACN) containing 1% formic acid (v/v) to precipitate plasma proteins.

    • Vortex the mixture.

    • Centrifuge at high speed (e.g., 14,000 × g) at 4°C for 10 minutes.

    • Inject a small volume (e.g., 4 µL) of the supernatant directly into the HPLC-MS/MS system.[8]

  • HPLC-MS/MS Analysis:

    • The specific chromatographic conditions will vary based on the instrument and column used, but a reverse-phase column is typical. The method was validated following the criteria set in the “EMA guidelines on bioanalytical method validation”.[8]

Visualizing the Method and Mechanism

To better illustrate the experimental process and the biological context of Fingolimod, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Whole Blood Sample add_is Add this compound (IS) blood_sample->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 separate Separate Organic Layer vortex2->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Quantification detection->quantification

Caption: Experimental workflow for Fingolimod bioanalysis using this compound.

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, Fingolimod-phosphate.[1] This active metabolite then acts as a sphingosine 1-phosphate (S1P) receptor modulator.[9]

G Fingolimod Fingolimod SphK Sphingosine Kinases (SphK) Fingolimod->SphK Fingolimod_P Fingolimod-Phosphate (Active Metabolite) SphK->Fingolimod_P Phosphorylation S1PR S1P Receptors (S1PR1, S1PR3, S1PR4, S1PR5) Fingolimod_P->S1PR Binds and Modulates Downstream Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK, RhoA/ROCK) S1PR->Downstream Response Cellular Responses (e.g., Lymphocyte Trafficking, Cell Survival) Downstream->Response

Caption: Simplified signaling pathway of Fingolimod.

References

A Comparative Guide to Fingolimod Quantification Using Fingolimod-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methods for the quantification of Fingolimod, a key therapeutic agent for relapsing-remitting multiple sclerosis. The use of its deuterated analog, Fingolimod-d4, as an internal standard is a common strategy to ensure accuracy and precision in bioanalytical assays. This document summarizes key performance data from different validated methods and provides detailed experimental protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Quantitative Data Summary

The following tables present a comparison of key validation parameters from different studies that have developed and validated methods for Fingolimod quantification using this compound. These methods primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Table 1: Comparison of LC-MS/MS Method Parameters for Fingolimod Quantification

ParameterMethod AMethod BMethod C
Biological Matrix Human PlasmaHuman Whole BloodHuman Blood
Internal Standard This compoundThis compoundThis compound
Linearity Range 0.3–150 ng/mL12–1200 pg/mL5–2500 pg/mL
Lower Limit of Quantification (LLOQ) 0.3 ng/mLNot Specified5 pg/mL[1]
Detection Limit Not SpecifiedNot Specified1 pg/mL[2]
Extraction Recovery > 60%40%98.39% to 99.54%[2]
Matrix Effect MinimalNormalized to 1Not Specified

Table 2: Comparison of Mass Spectrometry Parameters

ParameterMethod AMethod BMethod C
Ionization Mode Positive ESIPositive MRMPositive MRM
Mass Transition (Fingolimod) Not Specifiedm/z 308.4 → 255.3[3]Not Specified
Mass Transition (this compound) Not Specifiedm/z 312.4 → 259.3[3]Not Specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the development and validation of Fingolimod quantification assays.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a common and straightforward method for extracting Fingolimod from plasma samples.

  • Sample Thawing: Allow frozen plasma samples to thaw at room temperature.

  • Aliquoting: Vortex the thawed samples and aliquot a specific volume (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample, except for blank samples.

  • Protein Precipitation: Add a larger volume (e.g., 300 µL) of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes for approximately 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

  • Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a general procedure for the chromatographic separation and mass spectrometric detection of Fingolimod and this compound.

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: Employ a suitable reversed-phase column, such as a C18 or a biphenyl column (e.g., Kinetex biphenyl, 100 × 4.6 mm, 2.6 μm).[2]

  • Mobile Phase: Use a gradient or isocratic elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Flow Rate: Set an appropriate flow rate (e.g., 0.8 mL/min).[2]

  • Column Temperature: Maintain a constant column temperature (e.g., 45°C).[2]

  • Mass Spectrometer: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate the ESI source in the positive ion mode.[4]

  • Detection Mode: Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.[3]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Fingolimod (e.g., m/z 308.4 → 255.3) and this compound (e.g., m/z 312.4 → 259.3).[5]

  • Data Acquisition and Processing: Use the instrument's software to acquire and process the data, generating calibration curves and quantifying Fingolimod concentrations in the unknown samples.

Visualizations

The following diagrams illustrate the experimental workflow for Fingolimod quantification and its signaling pathway.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Blood) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Fingolimod & this compound) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for Fingolimod quantification.

G Fingolimod Fingolimod SK Sphingosine Kinase Fingolimod->SK Phosphorylation Fingolimod_P Fingolimod-Phosphate (Active Metabolite) S1PR1 S1P Receptor 1 Fingolimod_P->S1PR1 Binds to SK->Fingolimod_P Lymphocyte Lymphocyte S1PR1->Lymphocyte Internalization & Degradation Egress Inhibition of Lymphocyte Egress S1PR1->Egress Leads to LymphNode Lymph Node Lymphocyte->LymphNode Sequestration in

Caption: Fingolimod's mechanism of action signaling pathway.

References

Fingolimod Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Fingolimod in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in LC-MS/MS bioanalysis. This guide provides a comprehensive comparison of the deuterated internal standard, Fingolimod-d4, against the theoretical use of analog internal standards for Fingolimod analysis, supported by experimental data from published studies.

Executive Summary

The use of a stable isotope-labeled internal standard, specifically this compound, is the universally accepted gold standard for the bioanalysis of Fingolimod. Its identical chemical and physical properties to the analyte ensure it effectively compensates for variability during sample preparation and analysis, particularly in mitigating matrix effects. While the use of non-deuterated analog internal standards is a theoretical possibility, the available scientific literature overwhelmingly supports the superior performance and reliability of this compound. This guide will delve into the performance data of this compound and discuss the potential pitfalls of using analog internal standards.

Data Presentation: this compound Performance

The following table summarizes the quantitative performance data for Fingolimod analysis using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Performance MetricReported Range of Values
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 5 - 12 pg/mL
Intra-day Precision (%CV) 1.13 - 13.4%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of nominal concentration
Recovery 40% - 99.54%

The Case for this compound: A Superior Choice

A deuterated internal standard like this compound is considered the ideal choice for LC-MS/MS analysis for several key reasons[1][2][3]:

  • Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to Fingolimod, ensuring they elute at the same time. This is crucial for compensating for matrix effects that can suppress or enhance the ionization of the analyte. An analog internal standard, due to its different chemical structure, may elute at a different retention time, experiencing a different matrix environment and failing to provide accurate correction[4][5].

  • Similar Ionization Efficiency: As a structural analog, this compound exhibits the same ionization efficiency as Fingolimod in the mass spectrometer source. This ensures that any variations in ionization conditions affect both the analyte and the internal standard equally, leading to a consistent and accurate response ratio[2][3].

  • Comparable Extraction Recovery: During sample preparation, this compound behaves identically to Fingolimod, meaning it is lost or recovered to the same extent. This corrects for any variability in the extraction process[3].

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards, highlighting the regulatory preference for this approach[1].

Challenges with Analog Internal Standards

While a structural analog internal standard might seem like a cost-effective alternative, its use presents significant challenges that can compromise data quality:

  • Differential Matrix Effects: If the analog internal standard does not co-elute perfectly with Fingolimod, it will not experience the same degree of ion suppression or enhancement, leading to inaccurate quantification[4][5].

  • Varying Extraction Recoveries: Differences in chemical structure can lead to different extraction efficiencies between the analog internal standard and Fingolimod.

  • Disparate Ionization Responses: The ionization efficiency of an analog internal standard can differ significantly from the analyte, and this difference may not be consistent across different biological samples.

One study on the simultaneous analysis of Fingolimod with other drugs utilized imipramine as an internal standard. However, this was part of a multi-analyte panel and does not represent a direct comparison for the dedicated analysis of Fingolimod, where co-elution and identical chemical behavior are paramount for accuracy. Another study mentioned the use of C17-sphingosine and C17-sphingosine-1-phosphate as internal standards due to the commercial unavailability of a deuterated standard at the time, but detailed comparative performance data is lacking.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of Fingolimod in human whole blood using this compound as an internal standard, based on common methodologies found in the literature.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 300-450 µL of human whole blood, add the internal standard solution (this compound).

  • Add a buffer solution and vortex.

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate or methyl-t-butyl ether).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 or a biphenyl column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.5 - 0.8 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor to product ion transitions for both Fingolimod and this compound. Common transitions include m/z 308.4 → 255.3 for Fingolimod and m/z 312.4 → 259.3 for this compound[6].

Visualizing the Workflow and Mechanism of Action

To better illustrate the processes involved in Fingolimod analysis and its mechanism of action, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Sample Whole Blood Sample Add_IS Spike with this compound Blood_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MRM Detection Ionization->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: Experimental workflow for Fingolimod bioanalysis.

G cluster_lymph_node Lymph Node cluster_bloodstream Bloodstream / CNS Lymphocyte Lymphocyte Block_Egress Blocks Lymphocyte Egress Lymphocyte->Block_Egress S1P1_receptor S1P1 Receptor Internalization Receptor Internalization and Degradation S1P1_receptor->Internalization Causes No_Lymphocyte Reduced Lymphocyte Count Reduced_Inflammation Reduced Neuroinflammation No_Lymphocyte->Reduced_Inflammation Fingolimod_P Fingolimod-Phosphate Fingolimod_P->S1P1_receptor Binds to Internalization->Lymphocyte Prevents S1P signaling in Block_Egress->No_Lymphocyte

Caption: Fingolimod's mechanism of action.

Conclusion

The robust performance data and the inherent scientific advantages of using a stable isotope-labeled internal standard make this compound the unequivocal choice for the bioanalysis of Fingolimod. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of high-quality, reliable data essential for drug development and clinical research. While analog internal standards may be considered in the absence of a deuterated counterpart, their use for Fingolimod analysis is not supported by the current body of scientific literature and introduces a significant risk of analytical error. Therefore, for accurate and reproducible quantification of Fingolimod, this compound is the highly recommended internal standard.

References

Justification for Using Fingolimod-d4 in Regulated Bioanalytical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development and validation of robust and reliable bioanalytical methods. This is particularly true in regulated studies where data integrity is paramount. This guide provides a comprehensive justification for the use of Fingolimod-d4 as an internal standard in the bioanalysis of Fingolimod, offering a comparison with potential alternatives and supported by experimental data.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using a suitable internal standard to ensure method accuracy and precision. This compound, being structurally identical to the analyte with the exception of four deuterium atoms, co-elutes with Fingolimod and experiences similar ionization effects and extraction efficiencies. This co-behavior is crucial for compensating for variability during sample preparation and analysis, ultimately leading to more reliable pharmacokinetic data.

Superior Performance of this compound: A Data-Driven Comparison

The primary advantage of using a SIL internal standard like this compound over a structural analog is its ability to effectively minimize the impact of matrix effects. The matrix effect, which is the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, is a significant source of variability in bioanalytical methods. As this compound has nearly identical physicochemical properties to Fingolimod, it is affected by the matrix in the same way, allowing for accurate correction.

Below is a summary of validation parameters from published studies that demonstrate the performance of this compound in bioanalytical assays for Fingolimod.

Validation ParameterThis compound (Study 1)This compound (Study 2)Structural Analog (Hypothetical)
Recovery (%) 84.9 – 101.6~50 - 55Variable, may differ significantly from analyte
Matrix Effect (IS-Normalized CV%) 2.9 – 4.2~11 - 12Higher variability expected
Precision (Intra-day CV%) < 15< 11.12Potentially higher due to uncorrected variability
Accuracy (Intra-day % Bias) Within ±15Within ±15Potentially higher due to uncorrected variability

Data compiled from published literature. Study 1 demonstrates high and consistent recovery with minimal matrix effect. Study 2 shows lower but still consistent recovery, with acceptable matrix effect compensation by this compound.

Experimental Protocols for Fingolimod Bioanalysis using this compound

The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of Fingolimod in a biological matrix, utilizing this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Agilent 1200 series or equivalent

  • Column: Fortis UniverSil Cyano column or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fingolimod: m/z 308.4 → 255.3

    • This compound: m/z 312.4 → 259.3

Visualizing the Rationale and Workflow

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the signaling pathway of Fingolimod and the experimental workflow for a regulated bioanalytical study.

Fingolimod_Signaling_Pathway cluster_blood Bloodstream cluster_cell Cell cluster_lymph_node Lymph Node Fingolimod Fingolimod SphK2 Sphingosine Kinase 2 Fingolimod->SphK2 Enters Cell Fingolimod_P Fingolimod-P (Active Metabolite) SphK2->Fingolimod_P Phosphorylation S1PR1 S1P1 Receptor Fingolimod_P->S1PR1 Binds to Internalization Receptor Internalization S1PR1->Internalization Leads to Lymphocyte Lymphocyte Lymphocyte->S1PR1 Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in Bioanalytical_Workflow start Start: Receive Biological Samples add_is Add this compound (Internal Standard) start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis add_is->sample_prep data_processing Data Processing and Quantification lcms_analysis->data_processing report Generate Report with Pharmacokinetic Data data_processing->report

The Critical Impact of Fingolimod-d4 Purity on Bioanalytical Assay Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the accuracy and reliability of quantitative assays are paramount. This is particularly true for the therapeutic drug monitoring of potent immunomodulating agents like Fingolimod. A cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Fingolimod quantification is the use of a stable isotope-labeled internal standard (SIL-IS), such as Fingolimod-d4. While the use of an SIL-IS is a widely accepted strategy to compensate for variability during sample preparation and analysis, the purity of this internal standard is a critical factor that can significantly impact assay performance.

This guide provides a comprehensive comparison of how the purity of this compound can influence key bioanalytical validation parameters. The experimental data presented, while illustrative of the principles of bioanalytical chemistry, underscores the importance of sourcing high-purity internal standards for regulated bioanalysis.

The Consequences of Impurity: A Comparative Data Analysis

The presence of unlabeled Fingolimod as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower end of the calibration range. This interference directly impacts the accuracy, precision, and the Lower Limit of Quantitation (LLOQ) of the assay. The following tables illustrate the potential effects of varying this compound purity on critical assay performance parameters.

Table 1: Impact of this compound Purity on the Lower Limit of Quantitation (LLOQ)

This compound PurityUnlabeled Fingolimod ImpurityContribution to Analyte Signal at LLOQResulting LLOQ (pg/mL)% Deviation from True LLOQ
>99.5%<0.5%<5%5.0<2%
98.0%2.0%~20%6.020%
95.0%5.0%~50%7.550%

Note: Data is illustrative and based on established principles of the impact of internal standard impurities on LC-MS/MS bioanalysis.

Table 2: Effect of this compound Purity on Assay Accuracy and Precision

This compound PurityQC LevelNominal Concentration (pg/mL)Mean Calculated Concentration (pg/mL)Accuracy (%)Precision (%CV)
>99.5% LLOQ5.05.08101.64.5
Low QC15.015.2101.33.8
Mid QC150148.599.02.5
High QC1200119599.62.1
98.0% LLOQ5.05.95119.08.2
Low QC15.016.8112.06.5
Mid QC150153.0102.03.1
High QC12001205100.42.3
95.0% LLOQ5.07.40148.015.5
Low QC15.019.5130.012.8
Mid QC150159.0106.05.7
High QC12001215101.32.9

Note: Data is illustrative. The increasing positive bias and variability, especially at lower concentrations, demonstrate the detrimental effect of lower purity internal standards.

Experimental Protocols for Fingolimod Bioanalysis

A robust and reliable bioanalytical method is essential for accurately quantifying Fingolimod in biological matrices. The following is a detailed protocol for an LC-MS/MS assay for the determination of Fingolimod in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-20% B

      • 3.1-4.0 min: 20% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fingolimod: m/z 308.3 → 255.2

      • This compound: m/z 312.3 → 259.2

    • Key MS Parameters:

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Curtain Gas: 30 psi

      • Collision Gas: Medium

      • Declustering Potential (DP): 80 V

      • Collision Energy (CE): 35 V

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated.

Fingolimod_Signaling_Pathway cluster_blood Bloodstream cluster_cell Cell cluster_lymph Lymph Node Fingolimod Fingolimod SPHK2 Sphingosine Kinase 2 Fingolimod->SPHK2 Phosphorylation Fingolimod_P Fingolimod-P (Active Metabolite) S1PR1 S1P1 Receptor Fingolimod_P->S1PR1 Binds to SPHK2->Fingolimod_P Internalization Receptor Internalization & Degradation S1PR1->Internalization Leads to Lymphocyte_Egress_Blocked Lymphocyte Egress Blocked Internalization->Lymphocyte_Egress_Blocked

Caption: Fingolimod's mechanism of action.

Experimental_Workflow Start Start: Plasma Sample Spike_IS Spike with This compound IS Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow for Fingolimod.

Safety Operating Guide

Proper Disposal of Fingolimod-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Fingolimod-d4 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a potent, pharmacologically active compound, this compound, and its parent compound Fingolimod, require disposal as hazardous waste. This guide provides essential, step-by-step information for the proper management of this compound waste.

Summary of Disposal Procedures

This compound should not be disposed of in household garbage or allowed to enter the sewage system.[1] The primary method of disposal is to treat it as chemical hazardous waste, managed in accordance with all applicable local, regional, and national regulations.[2][3][4]

Key Disposal Steps:

  • Segregation and Collection:

    • Keep this compound waste in its original container or a suitable, clearly labeled, and sealed container.[3]

    • Do not mix with other waste streams.[3]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

  • Engage a Licensed Disposal Company:

    • All this compound waste must be handled by a licensed hazardous waste disposal company.[3] These companies are equipped to manage the transportation and final disposal in a compliant manner.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[3]

    • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][5]

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[5]

    • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[2][3]

    • Clean the spill area thoroughly. Some sources suggest washing the non-recoverable remainder with a sodium hypochlorite solution.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Fingolimod_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill routine_disposal Routine Waste Disposal is_spill->routine_disposal No spill_cleanup Spill Cleanup Procedure is_spill->spill_cleanup Yes segregate Segregate Waste in a Labeled, Sealed Container routine_disposal->segregate wear_ppe Wear Appropriate PPE spill_cleanup->wear_ppe contain_spill Contain Spill (Absorb liquid / Sweep solid) wear_ppe->contain_spill collect_residue Collect Residue into Labeled Container contain_spill->collect_residue decontaminate Decontaminate Spill Area (e.g., Sodium Hypochlorite) collect_residue->decontaminate decontaminate->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor end End: Compliant Disposal contact_vendor->end

A flowchart for this compound waste disposal.

Quantitative Data

Currently, specific quantitative limits for the disposal of this compound are not detailed in publicly available safety data sheets. Disposal regulations are typically governed by the classification of the waste (in this case, as a hazardous chemical and potentially environmentally hazardous substance) rather than by specific concentration thresholds for this particular compound. All quantities of this compound waste should be considered hazardous and disposed of accordingly.

Data PointValueSource
UN Number3077[1][4]
UN Proper Shipping NameENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Fingolimod)[1][4]
Hazard Class9[4]
Packing GroupIII[4]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in safety and handling literature, as the standard procedure is to outsource this task to specialized, licensed waste management services. The "protocol" for laboratory personnel involves the safe collection, segregation, and temporary storage of the waste pending pickup by the disposal vendor. The key procedural steps are outlined in the "Summary of Disposal Procedures" section above. Always refer to your institution's specific environmental health and safety guidelines for handling hazardous chemical waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fingolimod-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring personal and environmental safety when handling potent compounds like Fingolimod-d4 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

This compound, a deuterated analog of the immunomodulating drug Fingolimod, presents a series of health hazards that necessitate stringent handling protocols. According to safety data sheets, the compound is harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin and serious eye irritation and is suspected of damaging fertility or the unborn child.[1][2] Therefore, adherence to the following personal protective equipment (PPE) and handling procedures is critical.

Recommended Personal Protective Equipment (PPE)

To minimize exposure risk, a comprehensive PPE strategy must be implemented. This includes protection for the eyes, skin, and respiratory system.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields, chemical splash goggles, or a full-face shield.[2]Protects against splashes and airborne particles of this compound, which can cause serious eye irritation.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[2] Consideration should be given to double-gloving.[2]Prevents skin contact, as the substance is harmful and can cause skin irritation.[1][2] Gloves should be inspected before use and changed frequently.
Skin and Body Protection A lab coat or impervious clothing is mandatory. For tasks with a higher risk of exposure, disposable sleeve covers are recommended.[2]Provides a barrier against accidental spills and contamination of personal clothing. Protective garments should not be worn in common areas.[2]
Respiratory Protection A NIOSH-approved respirator or a dust mask (e.g., N95 or P1 type) should be used, especially when handling the powder form where dust or aerosols may be generated.[3][4]Minimizes the risk of inhaling the compound, which is classified as harmful upon inhalation. The necessity of respiratory protection should be determined by a risk assessment of the specific laboratory procedures.[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory. The following workflow outlines the key steps to be followed.

Workflow for Safe Handling of this compound

Detailed Experimental Protocols

Working with this compound Powder:

  • Engineering Controls : All handling of this compound powder must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glovebox to prevent exposure to airborne particles.[1][2]

  • Personal Protective Equipment : Before entering the designated handling area, don a lab coat, safety goggles, and chemical-resistant gloves. For weighing procedures, a NIOSH-approved respirator is recommended.

  • Weighing : Use a tared, sealed container to minimize dust generation. If transferring powder, do so slowly and carefully to avoid creating airborne dust.

  • Cleaning : After handling, decontaminate the work surface and any equipment used. A common recommendation is to scrub surfaces with alcohol.

Preparing Solutions:

  • Solvent Handling : When dissolving this compound, handle the solvent in the fume hood.

  • Dissolving : Add the solvent to the container with the pre-weighed this compound. Cap the container and mix gently until the solid is fully dissolved.

  • Storage : Store solutions in tightly sealed and clearly labeled containers.

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a critical component of laboratory safety.

Spill Response:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE (incl. Respirator and Double Gloves) alert->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Collect Spilled Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Logical Steps for this compound Spill Response

First Aid Measures:

  • In case of skin contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3]

  • In case of eye contact : Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3]

  • If inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration.

  • If swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

In all cases of exposure, seek medical advice or attention.[3]

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation : Collect all this compound waste in a designated, sealed, and clearly labeled chemical waste container.[3][4]

  • Storage : Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal : Arrange for collection and disposal by a specialized chemical waste disposal company in accordance with all local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in regular trash.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.